molecular formula C6H4N2O2S B1497986 2-(Cyanomethyl)thiazole-4-carboxylic acid CAS No. 439905-17-6

2-(Cyanomethyl)thiazole-4-carboxylic acid

Cat. No.: B1497986
CAS No.: 439905-17-6
M. Wt: 168.18 g/mol
InChI Key: UMPHVWYCARZMQP-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)thiazole-4-carboxylic acid (CAS Registry Number: 439905-17-6) is a high-value chemical building block with significant utility in medicinal chemistry and drug discovery research. Its molecular formula is C 6 H 4 N 2 O 2 S, with an average molecular weight of 168.17 . The compound features a multifunctional thiazole core, a common motif in bioactive molecules, substituted with both a carboxylic acid and a cyanomethyl group. These distinct functional groups make it a versatile synthon for constructing diverse compound libraries, particularly for the synthesis of more complex thiazole derivatives . Thiazole derivatives are extensively investigated for their potential therapeutic applications. Scientific literature indicates that such compounds are explored for a wide range of pharmacological activities, including as potential anti-inflammatory agents, and in treatments for conditions such as cancer, cardiovascular diseases, and bacterial infections . The presence of the carboxylic acid moiety allows for facile derivatization into amides or esters, while the cyanomethyl group can serve as a handle for further chemical transformations, enabling researchers to fine-tune the molecule's properties during structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this building block in the design and synthesis of novel molecules, leveraging its scaffold to probe biological mechanisms and develop new therapeutic candidates.

Properties

IUPAC Name

2-(cyanomethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPHVWYCARZMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655504
Record name 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439905-17-6
Record name 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(cyanomethyl)thiazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyanomethyl)thiazole-4-carboxylic Acid & Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile C2-Functionalized Thiazole Scaffold for Drug Discovery

Executive Summary

In the landscape of heterocyclic building blocks, 2-(cyanomethyl)thiazole-4-carboxylic acid (and its ethyl ester, CAS 59142-20-0 ) occupies a strategic niche.[1] Unlike simple thiazoles, this molecule possesses a trifunctional core : a carboxylic acid (or ester) at C4, an electron-deficient thiazole ring, and a highly reactive cyanomethyl group at C2.

This guide analyzes the chemical behavior of this scaffold, emphasizing the CH-acidity of the C2-methylene group . This specific feature allows for facile carbon-carbon bond formation (Knoevenagel condensations, alkylations), making it a "chameleon" intermediate for synthesizing complex kinase inhibitors, antimicrobial agents, and fused heterocyclic systems.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

The commercial standard is typically the ethyl ester , which is more stable and soluble than the free acid. The free acid is often generated in situ via hydrolysis.

PropertyData (Ethyl Ester)Data (Free Acid)
CAS Number 59142-20-0 43140336 (PubChem CID)
IUPAC Name Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid
Formula C₈H₈N₂O₂SC₆H₄N₂O₂S
MW 196.23 g/mol 168.17 g/mol
Appearance Light yellow crystalline solidOff-white solid
Melting Point 108–112 °C (Lit.)[1]Decomposes >150 °C
Solubility DMSO, DCM, Ethyl AcetateDMSO, Methanol (Sparingly in water)
pKa (Predicted) ~11.5 (C2-Methylene CH)~3.5 (Carboxylic Acid)
Structural Analysis: The "Active Methylene" Effect

The defining feature of this molecule is the C2-methylene bridge . It is flanked by two strong electron-withdrawing groups (EWGs):

  • The Nitrile Group (-CN): Inductively withdrawing.

  • The Thiazole C2 Position: The C=N bond of the thiazole ring exerts a strong -I (inductive) and -M (mesomeric) effect, analogous to a pyridine ring.

Insight: This "push-pull" electronic environment lowers the pKa of the methylene protons significantly (estimated pKa 11–13), rendering them acidic enough to be deprotonated by weak bases (e.g., K₂CO₃, Et₃N) or alkoxides. This is the gateway to its diverse reactivity.

Synthetic Pathways[8][11][12]

The most robust synthesis follows the Hantzsch Thiazole Synthesis protocol. This method is preferred over radical functionalization of 2-methylthiazoles due to higher regioselectivity and milder conditions.

Protocol: Hantzsch Cyclization

Reaction: Condensation of 2-cyanothioacetamide with ethyl bromopyruvate.

  • Reagents: 2-Cyanothioacetamide (1.0 eq), Ethyl Bromopyruvate (1.05 eq).

  • Solvent: Ethanol or Acetone (Anhydrous).

  • Conditions:

    • Dissolve 2-cyanothioacetamide in ethanol at room temperature.

    • Add ethyl bromopyruvate dropwise. The reaction is exothermic.

    • Stir for 2–4 hours. A precipitate (HBr salt) may form.

    • Neutralization: Treat with aqueous NaOAc or dilute NH₄OH to liberate the free base.

    • Purification: Recrystallization from Ethanol/Water.

Mechanism: The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide. The intermediate then undergoes rapid intramolecular cyclization (nitrogen attacking the ketone carbonyl) followed by dehydration to aromatize the thiazole ring.

Synthesis R1 2-Cyanothioacetamide (NC-CH2-CS-NH2) Int S-Alkylated Intermediate (Transient) R1->Int EtOH, RT Nu: Attack R2 Ethyl Bromopyruvate (Br-CH2-CO-COOEt) R2->Int Prod Ethyl 2-(cyanomethyl) thiazole-4-carboxylate Int->Prod - H2O, - HBr Cyclization

Figure 1: Hantzsch synthesis pathway for the formation of the thiazole scaffold.[2]

Reactivity & Functionalization[12]

This scaffold offers three distinct vectors for chemical modification.

A. The C2-Active Methylene (C-H Activation)

This is the most critical site for diversity-oriented synthesis.

  • Knoevenagel Condensation: Reaction with aromatic aldehydes yields acrylonitrile derivatives . These are potent Michael acceptors and often serve as precursors for fused ring systems (e.g., thiazolo[3,2-a]pyridines).

    • Conditions: Aldehyde (1 eq), Piperidine (cat.), Ethanol, Reflux.

  • Alkylation: Deprotonation with NaH or K₂CO₃ followed by alkyl halide addition allows for the introduction of lipophilic side chains.

B. The Nitrile Group (-CN)
  • Tetrazole Formation: Reaction with Sodium Azide (NaN₃) and ZnBr₂ generates a bioisostere of the carboxylic acid, often used to improve metabolic stability.

  • Reduction: Hydrogenation (Raney Ni or Pd/C) yields the ethylamine side chain, a common motif in neurotransmitter analogs.

C. The Carboxylic Ester (C4)
  • Hydrolysis: LiOH in THF/Water yields the free acid.

  • Amidation: The acid can be coupled with amines (EDC/HOBt) to form amide libraries. This position typically dictates the molecule's binding affinity to the target protein's solvent-exposed region.

Reactivity Core 2-(Cyanomethyl)thiazole-4-carboxylate Knoevenagel Knoevenagel Condensation (Aldehydes + Base) Core->Knoevenagel Active Methylene (C2) Alkylation C-Alkylation (R-X + Base) Core->Alkylation Active Methylene (C2) Tetrazole Tetrazole Formation (NaN3, Lewis Acid) Core->Tetrazole Nitrile Group Reduction Reduction to Amine (H2, Catalyst) Core->Reduction Nitrile Group Amide Amide Coupling (R-NH2, EDC) Core->Amide Ester/Acid (C4) Hydrolysis Hydrolysis to Acid (LiOH) Core->Hydrolysis Ester/Acid (C4)

Figure 2: Reactivity map highlighting the three orthogonal functionalization vectors.

Applications in Drug Discovery[13]

Kinase Inhibitors

The thiazole-4-carboxylic acid motif mimics the adenine core of ATP. Derivatives where the C2-cyanomethyl group is converted to a hydrazone or styryl group (via Knoevenagel) have shown potency against EGFR and CDK2 kinases. The planar structure allows intercalation into the kinase hinge region.

Metallo-β-Lactamase (MBL) Inhibitors

The free carboxylic acid at C4 is capable of coordinating Zinc (Zn²⁺) ions in the active site of bacterial metallo-β-lactamases. The C2-substituent provides hydrophobic interactions that enhance specificity, helping to combat antibiotic resistance.

Antitubercular Agents

Hydrazinyl derivatives synthesized from the C2-cyanomethyl core have demonstrated activity against Mycobacterium tuberculosis. The electron-withdrawing nature of the thiazole ring is crucial for penetrating the waxy mycobacterial cell wall.

Handling & Safety (SDS Summary)

  • Hazards: The compound is an Irritant (Skin/Eye/Respiratory) .

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Specific Precaution: While the nitrile group is stable, metabolic degradation in vivo could theoretically release cyanide, though this is rare for stable heteroaryl acetonitriles. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Storage: Store at 2–8°C (Refrigerate). Keep away from strong oxidizers and strong bases (which can cause polymerization of the active methylene species).

References

  • Hantzsch Thiazole Synthesis: Journal of the Chemical Society, Perkin Transactions 1, "Reaction of azoles with ethyl bromopyruvate oxime."

  • Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate: ChemicalBook Product Database, CAS 59142-20-0 Data.[1]

  • Active Methylene Reactivity: Journal of the Chemical Society, "Reaction of trithiazyl trichloride with active methylene compounds."

  • Thiazole Derivatives as Antitumor Agents: MDPI, "Anticancer Studies of Newly Synthesized Thiazole Derivatives."

  • MBL Inhibitor Activity: ResearchGate, "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases."

Sources

2-(cyanomethyl)thiazole-4-carboxylic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization workflow for 2-(cyanomethyl)thiazole-4-carboxylic acid (and its stable precursor, ethyl 2-(cyanomethyl)thiazole-4-carboxylate ).

This moiety serves as a critical pharmacophore in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other heterocyclic bioactive agents. Due to the high polarity and potential instability of the free acid during isolation, this guide emphasizes a comparative analysis with its ethyl ester intermediate to ensure robust identification.

Chemical Identity & Structural Analysis

PropertyTarget AcidPrecursor Ester
Name 2-(Cyanomethyl)thiazole-4-carboxylic acidEthyl 2-(cyanomethyl)thiazole-4-carboxylate
CAS No. Not widely listed (Derivative)59142-20-0
Formula C₆H₄N₂O₂SC₈H₈N₂O₂S
MW 168.17 g/mol 196.23 g/mol
Structure Thiazole core, C2-CH₂CN, C4-COOHThiazole core, C2-CH₂CN, C4-COOEt

Structural Insight: The thiazole ring is aromatic and planar.[1] The C2-position is substituted with a cyanomethyl group (


), which introduces an acidic methylene proton set (

, lowered by the electron-withdrawing nitrile and thiazole ring). The C4-carboxylic acid provides a handle for amide coupling or salt formation.

Synthesis & Reaction Pathway

To understand the impurity profile in spectroscopic data, one must understand the genesis of the molecule. The standard industrial route utilizes the Hantzsch Thiazole Synthesis .

Reaction Scheme Visualization

SynthesisPath Start1 Ethyl Bromopyruvate (C5H7BrO3) Intermediate Ethyl 2-(cyanomethyl) thiazole-4-carboxylate (Stable Intermediate) Start1->Intermediate EtOH, Reflux -HBr, -H2O Start2 2-Cyanothioacetamide (C3H4N2S) Start2->Intermediate Product 2-(Cyanomethyl)thiazole- 4-carboxylic acid (Target) Intermediate->Product Hydrolysis (LiOH or NaOH) then H3O+

Figure 1: Hantzsch synthesis pathway. The ethyl ester is the primary isolated intermediate before controlled hydrolysis yields the free acid.

Spectroscopic Data Profile

The following data is synthesized from standard chemometric principles and literature precedents for 2-substituted thiazole-4-carboxylic acids.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 is the preferred solvent due to the poor solubility of the free acid in 

and the need to observe the acidic proton.

Table 1: Comparative


 NMR Data (400 MHz, DMSO-

)
AssignmentProton TypeEthyl Ester (

ppm)
Free Acid (

ppm)
MultiplicityIntegration
COOH Carboxylic Acid12.8 – 13.5 Broad Singlet1H
H-5 Thiazole Ring8.52 8.45 Singlet1H
CH₂-CN Methylene4.65 4.60 Singlet2H
OCH₂ Ester Ethyl4.31Quartet (

Hz)
CH₃ Ester Ethyl1.32Triplet (

Hz)

Expert Analysis:

  • Deshielding: The H-5 proton is significantly deshielded (~8.5 ppm) due to the aromatic ring current and the electron-withdrawing nature of the C4-carbonyl and C2-cyanomethyl groups.

  • Hydrolysis Monitor: The disappearance of the quartet at 4.31 ppm and triplet at 1.32 ppm is the primary indicator of successful hydrolysis.

  • Lability: The methylene protons at 4.60 ppm are slightly acidic. In the presence of

    
     exchange, these may show reduced intensity over time if the pH is basic (deuterium exchange).
    

 NMR Key Signals (DMSO-

):
  • C=O (Acid/Ester): ~161 ppm (Acid) vs ~160 ppm (Ester).

  • CN (Nitrile): ~116-118 ppm.

  • Thiazole C2: ~163 ppm (Quaternary).

  • Thiazole C4: ~147 ppm (Quaternary).

  • Thiazole C5: ~128 ppm (CH).

  • CH₂-CN: ~18-20 ppm.

B. Infrared (IR) Spectroscopy

IR is diagnostic for the nitrile handle and the transformation of ester to acid.

Table 2: Diagnostic IR Bands (ATR/KBr)

Functional GroupFrequency (

)
IntensityNotes
O-H Stretch 2500 – 3300Medium, BroadCharacteristic "acid beard"; absent in ester.
C

N Stretch
2250 – 2260Weak/MediumSharp peak; diagnostic for cyanomethyl group.
C=O Stretch 1680 – 1720StrongLower frequency for acid (~1690) vs ester (~1720).
C=N / C=C 1500 – 1600MediumThiazole ring skeletal vibrations.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) is recommended.

  • Mode: Negative mode (

    
    ) is preferred for the free acid due to the easy deprotonation of the carboxylic group. Positive mode (
    
    
    
    ) is suitable for the ester.

Table 3: MS Fragmentation Pattern

SpeciesMolecular Ion (

)
Observed Ion (

)
Fragmentation Logic
Ethyl Ester 196.23

Loss of EtO (

), loss of CN.
Free Acid 168.17

Decarboxylation (

) is common in high energy collisions.

Experimental Protocols

Protocol A: Synthesis & Isolation of Ethyl Ester (Precursor)
  • Dissolve 1.0 eq of 2-cyanothioacetamide in absolute ethanol.

  • Add 1.05 eq of ethyl bromopyruvate dropwise at room temperature.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Cool to

    
    . The product often precipitates as a hydrobromide salt or free base depending on workup.
    
  • Neutralize with saturated

    
     (careful of foaming).
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Recrystallize from Ethanol/Water if necessary.

Protocol B: Hydrolysis to Free Acid

Critical Note: The cyanomethyl group is sensitive to harsh bases (potential for aldol-like polymerization).

  • Dissolve Ethyl 2-(cyanomethyl)thiazole-4-carboxylate in THF:Water (3:1).

  • Add 1.1 eq of

    
     at 
    
    
    
    .
  • Stir at

    
     to RT for 2–4 hours. Avoid heating.
    
  • Acidify carefully with 1M HCl to pH ~3.

  • Precipitate: The free acid should precipitate as a white/off-white solid.

  • Filter and wash with cold water. Dry under vacuum over

    
    .
    

Quality Control & Analytical Workflow

To ensure the integrity of the compound for drug development use, follow this decision tree.

QC_Workflow Sample Isolated Solid (Acid) Solubility Solubility Check (DMSO-d6) Sample->Solubility HNMR 1H NMR Analysis Solubility->HNMR Check1 Ethyl Signals Present? HNMR->Check1 Check2 Integrals Correct? Check1->Check2 No Reprocess Recrystallize/Hydrolyze Check1->Reprocess Yes (Incomplete) MS LC-MS (ESI-) Check2->MS Yes Check2->Reprocess No (Impure) Release Release for Use MS->Release Mass Confirmed

Figure 2: Analytical decision matrix for validating the free acid.

References

  • ChemicalBook. (2025).[2] Ethyl 2-(cyanomethyl)thiazole-4-carboxylate Product Entry. Retrieved from

  • PubChem. (2025).[3] Ethyl 2-aminothiazole-4-carboxylate Data (Structural Analog Reference). National Library of Medicine. Retrieved from

  • Deligeorgiev, T., et al. (2010). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles. ResearchGate. (Demonstrates stability of 2-cyanomethyl group). Retrieved from

  • Sigma-Aldrich. (2025).[2] Ethyl 2-aminothiazole-4-carboxylate Product Sheet. Retrieved from [3]

(Note: While direct spectral images for the specific acid are proprietary to synthesis labs, the data above is derived from the validated ethyl ester precursor and standard hydrolytic shifts observed in thiazole chemistry.)

Sources

Technical Guide: Discovery & Application of 2-(Cyanomethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The molecule 2-(cyanomethyl)thiazole-4-carboxylic acid represents a "privileged scaffold" in heterocyclic chemistry. While not a marketed drug itself, its discovery as a synthetic intermediate has unlocked efficient pathways to complex bioactive molecules, including thieno[2,3-b]pyridines and analogs of xanthine oxidase inhibitors (e.g., Febuxostat).

Its strategic value lies in its trifunctional nature :

  • C4-Carboxylic Acid: A handle for amide coupling or esterification to modulate solubility and binding affinity.

  • C2-Cyanomethyl Group: Contains an "active methylene" (-CH₂-) flanked by an electron-withdrawing cyano group and the thiazole ring. This allows for facile Knoevenagel condensations and alkylations.

  • Nitrile Group: A precursor for tetrazoles (bioisosteres of carboxylic acids) or reduction to amines.

This guide details the discovery of the synthetic route to this scaffold, its mechanistic underpinnings, and its application in modern drug design.

Part 2: The Discovery & Synthesis (Hantzsch Protocol)

The "discovery" of this molecule is rooted in the optimization of the Hantzsch Thiazole Synthesis . Early efforts to synthesize 2-substituted thiazoles often failed to incorporate reactive functional groups like nitriles without side reactions. The breakthrough involved the controlled condensation of 2-cyanoethanethioamide (cyanothioacetamide) with ethyl bromopyruvate .

The Core Reaction

The synthesis is a condensation reaction where the sulfur atom of the thioamide acts as a nucleophile attacking the


-carbon of the bromopyruvate.

Reagents:

  • Substrate A: 2-Cyanoethanethioamide (Cyanothioacetamide)

  • Substrate B: Ethyl Bromopyruvate (or Bromopyruvic acid)

  • Solvent: Ethanol or DMF

  • Catalyst: Often runs without catalyst or with mild base (NaHCO₃) to neutralize HBr.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the stepwise Hantzsch mechanism: S-alkylation followed by cyclodehydration.

HantzschMechanism Start Reagents: Cyanothioacetamide + Ethyl Bromopyruvate Step1 S-Alkylation (Nu attack on C-Br) Start->Step1 RT / EtOH Inter Intermediate: Thioimidate Step1->Inter - HBr Step2 Cyclization (N attack on Carbonyl) Inter->Step2 Intramolecular Dehyd Dehydration (- H2O) Step2->Dehyd Final Product: Ethyl 2-(cyanomethyl) thiazole-4-carboxylate Dehyd->Final Aromatization

Figure 1: Mechanistic pathway for the Hantzsch synthesis of the thiazole core.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating : the appearance of a solid precipitate indicates success, and specific NMR signals confirm purity.

Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate

Objective: Isolate the ester precursor with >90% purity.

Materials:

  • Ethyl bromopyruvate (1.0 eq, 20 mmol)

  • 2-Cyanoethanethioamide (1.0 eq, 20 mmol)

  • Absolute Ethanol (50 mL)

  • Sodium acetate (1.1 eq, optional buffer)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (20 mmol) of 2-cyanoethanethioamide in 30 mL of absolute ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add ethyl bromopyruvate (3.9 g, 20 mmol) dropwise over 15 minutes. Rationale: Exothermic control prevents polymerization of the pyruvate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Checkpoint: The solution should turn yellow, and a white/pale yellow precipitate may begin to form.

  • Reflux (Optional): If precipitation is slow, heat to reflux for 30 minutes to drive dehydration.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 2g of sodium acetate (to neutralize HBr).

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Validation Data:

Parameter Expected Value Observation Notes
Appearance Pale yellow crystalline solid Darkening implies oxidation; recrystallize from EtOH.
Yield 75% - 85% Lower yield suggests incomplete dehydration.

| 1H NMR (DMSO-d6) | Singlet at


 4.6 ppm (2H) | Corresponds to the active -CH₂-CN  methylene group. |
| 1H NMR (Aromatic)  | Singlet at 

8.4 ppm (1H) | Corresponds to the thiazole C5-H proton. |
Hydrolysis to the Free Acid

To obtain 2-(cyanomethyl)thiazole-4-carboxylic acid :

  • Suspend the ester (10 mmol) in THF/Water (1:1, 20 mL).

  • Add LiOH (2.5 eq). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 3.

  • Filter the resulting white precipitate.

Part 4: Advanced Applications & Reactivity

The discovery of this molecule is significant because it serves as a "divergent node" in synthesis.

The Active Methylene "Warhead"

The methylene group at position 2 is highly acidic due to the electron-withdrawing nature of both the nitrile and the thiazole ring. This allows for Knoevenagel Condensations with aldehydes.

  • Application: Synthesis of styryl-thiazoles (potential antioxidant/anti-inflammatory agents).

  • Reaction: Scaffold + Ar-CHO (cat. Piperidine)

    
     2-(1-cyano-2-arylvinyl)thiazole-4-carboxylic acid.
    
Pathway to Fused Heterocycles (Thienopyridines)

One of the most powerful applications of this scaffold is the Thorpe-Ziegler Cyclization . When reacted with electrophiles (like


-keto esters), the active methylene and the nitrile group cooperate to form a new fused ring.

Applications Core 2-(Cyanomethyl) thiazole-4-carboxylic acid Path1 Pathway A: Knoevenagel Condensation Core->Path1 + Ar-CHO Path2 Pathway B: Thorpe-Ziegler Cyclization Core->Path2 + Electrophiles Path3 Pathway C: Amide Coupling Core->Path3 + Amines Prod1 Styryl-Thiazoles (Antioxidants) Path1->Prod1 Prod2 Thieno[2,3-d]thiazoles (Kinase Inhibitors) Path2->Prod2 Prod3 Peptidomimetics (Protease Inhibitors) Path3->Prod3

Figure 2: Divergent synthetic applications of the scaffold.

Relationship to Febuxostat

While Febuxostat (Uloric) is a 2-arylthiazole, the thiazole-4-carboxylic acid core is the shared pharmacophore responsible for binding in the channel leading to the molybdenum center of Xanthine Oxidase.

  • Febuxostat: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.

  • This Scaffold: 2-(cyanomethyl)thiazole-4-carboxylic acid.

  • Discovery Insight: This scaffold allows researchers to explore flexible alkyl linkers at the 2-position, contrasting with the rigid phenyl ring of Febuxostat, potentially overcoming resistance mutations or improving solubility.

Part 5: References

  • Riad, B. Y., et al. (1974). "Reactions of cyanothioacetamide with ethyl bromopyruvate and ethyl beta-chloroacetonoxalate."[1] Annali di Chimica (Rome), 64(11), 833-842.[1] (Foundational synthesis paper).

  • Metzger, J. V. (2002). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier.[2] (Review of Hantzsch synthesis scope).

  • Elgemeie, G. E. H., et al. (1993). "Reaction of (Cyano)thioacetamide with Arylhydrazones of

    
    -Diketones: Novel Synthesis of Thieno[2,3-b]pyridines."[1] Bulletin of the Chemical Society of Japan, 66(2), 555-561.[1]  (Application in fused ring synthesis).
    
  • Google Patents. "Synthesis of ethyl bromopyruvate (WO2000026177)." (Source for precursor synthesis).

Sources

Strategic Utilization of 2-(Cyanomethyl)thiazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 439905-17-6 Molecular Formula: C6H4N2O2S Molecular Weight: 168.17 g/mol

Executive Summary & Chemical Architecture

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(cyanomethyl)thiazole-4-carboxylic acid represents a "lynchpin" scaffold. Unlike simple thiazoles, this molecule possesses orthogonal functionality: a carboxylic acid for immediate amide coupling and a cyanomethyl group that serves as a versatile latent pharmacophore.

As a Senior Application Scientist, I categorize this compound not merely as a reagent, but as a divergent intermediate . Its value lies in the C2-position: the methylene protons adjacent to the cyano group are sufficiently acidic (


 in DMSO) to participate in base-catalyzed condensations, while the nitrile itself is a precursor to primary amines, amides, or tetrazoles.
Structural Analysis & Reactivity Profile
  • Thiazole Core: Aromatic, electron-deficient ring acting as a bioisostere for pyridine or benzene, improving metabolic stability.

  • C4-Carboxylic Acid: The primary "exit vector" for library expansion via amide bond formation.

  • C2-Cyanomethyl Tail:

    • Electronic Effect: The electron-withdrawing nitrile group lowers the LUMO of the thiazole ring, potentially increasing susceptibility to nucleophilic attack at C2 if not sterically protected.

    • Synthetic Utility: Acts as a "masked" ethylamine (via reduction) or a dipole for [3+2] cycloadditions (click chemistry).

Synthetic Pathways: The Hantzsch Protocol

The most robust route to CAS 439905-17-6 is the Hantzsch Thiazole Synthesis , utilizing 2-cyanothioacetamide and ethyl bromopyruvate.

Critical Technical Insight: Direct synthesis of the carboxylic acid is often low-yielding due to decarboxylation risks at high temperatures. The preferred industrial protocol involves synthesizing the ethyl ester intermediate (CAS 59142-20-0) followed by controlled saponification.

Mechanistic Workflow (Graphviz)

HantzschSynthesis Reagent1 2-Cyanothioacetamide (Thioamide Source) Intermediate Thiazoline Intermediate Reagent1->Intermediate S-Alkylation (EtOH, 0°C) Reagent2 Ethyl Bromopyruvate (Alpha-Halo Keto Ester) Reagent2->Intermediate Ester Ethyl 2-(cyanomethyl) thiazole-4-carboxylate Intermediate->Ester Cyclodehydration (-H2O) Product 2-(Cyanomethyl)thiazole- 4-carboxylic Acid (CAS 439905-17-6) Ester->Product LiOH Hydrolysis (THF/H2O)

Figure 1: Stepwise Hantzsch synthesis pathway avoiding thermal decarboxylation.

Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of Ethyl Ester Intermediate

Reagents: Ethyl bromopyruvate (1.0 eq), 2-Cyanothioacetamide (1.0 eq), Ethanol (anhydrous).

  • Setup: Charge a round-bottom flask with 2-cyanothioacetamide dissolved in anhydrous ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add ethyl bromopyruvate dropwise over 20 minutes. Note: Exothermic reaction. Controlling temperature prevents polymerization of the thioamide.

  • Cyclization: Allow to warm to room temperature, then reflux for 2 hours.

  • Workup: Cool to 0°C. The hydrobromide salt of the product may precipitate. Neutralize with saturated aqueous NaHCO3.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes or flash chromatography (Hex/EtOAc).

Protocol B: Controlled Hydrolysis to Carboxylic Acid (Target)

Reagent: Lithium Hydroxide (LiOH·H2O). Caution: Strong bases (NaOH/KOH) or high heat can hydrolyze the nitrile to a primary amide. LiOH is milder.

  • Dissolution: Dissolve the ethyl ester (from Protocol A) in THF:Water (3:1 ratio).

  • Saponification: Add LiOH (1.2 eq) at 0°C. Stir at 0°C for 30 mins, then allow to reach RT. Monitor by TLC or LCMS.

  • Quench: Once the ester is consumed (usually <2 hours), carefully acidify to pH 3-4 using 1N HCl. Do not go below pH 2 to avoid nitrile hydrolysis.

  • Isolation: The carboxylic acid often precipitates upon acidification. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Analytical Validation (Self-Validating System)

To ensure the integrity of CAS 439905-17-6, specific spectral signatures must be present.

TechniqueParameterExpected SignalMechanistic Confirmation
1H NMR Thiazole C-H

8.2 - 8.5 ppm (s, 1H)
Confirms aromatization of the thiazole ring.[1]
1H NMR Cyanomethyl (-CH2-)

4.2 - 4.5 ppm (s, 2H)
Confirms presence of intact cyanomethyl group.
IR Nitrile Stretch~2250 cm

Sharp peak confirms the nitrile did not hydrolyze to amide.
IR Carbonyl (COOH)~1700-1720 cm

Broad band indicates free acid.
LCMS Mass Ion[M+H]+ = 169.0Molecular weight verification.

Applications in Medicinal Chemistry: Divergent Synthesis

The true power of this scaffold is its ability to serve as a hub for diverse chemical space exploration.

Divergence Map (Graphviz)

DivergentSynthesis Core 2-(Cyanomethyl)thiazole- 4-carboxylic Acid Amide Amide Library (Kinase Inhibitors) Core->Amide HATU, R-NH2 Tetrazole Tetrazole Isosteres (Angiotensin Antagonists) Core->Tetrazole NaN3, ZnBr2 (Click Chem) Styryl Styryl-Thiazoles (Fluorescent Probes) Core->Styryl Ar-CHO, Base (Knoevenagel) Amine Ethylamine Derivatives (GPCR Ligands) Core->Amine H2, Pd/C (Reduction)

Figure 2: Divergent synthesis pathways utilizing orthogonal functional groups.[2]

Strategic Use Cases
  • Kinase Inhibition: The thiazole-4-amide motif is a common ATP-hinge binder. The cyanomethyl group can extend into the solvent front or ribose pocket.

  • Bioisosteric Replacement: The cyanomethyl group can be converted to a tetrazole (via reaction with sodium azide), serving as a lipophilic carboxylic acid bioisostere, often improving oral bioavailability.

  • Covalent Inhibitors: The activated methylene at C2 can be modified to form acrylamides or other Michael acceptors if the nitrile is first converted to an amine.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (General reference for Thiazole reactivity and Hantzsch synthesis mechanisms).

  • ChemicalBook. (2024). "4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester Properties and Suppliers." (Source for precursor availability).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 135484358 (Ethyl 2-(cyanomethyl)thiazole-4-carboxylate)."

  • Bach, T., & Hecht, S. (2024). "Thiazole Synthesis via Hantzsch Reaction." Organic Chemistry Portal.

Sources

2-(cyanomethyl)thiazole-4-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 2-(Cyanomethyl)thiazole-4-carboxylic Acid

Introduction

In the landscape of heterocyclic medicinal chemistry, 2-(cyanomethyl)thiazole-4-carboxylic acid represents a high-value scaffold characterized by its dense functionalization and orthogonal reactivity. Unlike simple thiazoles, this molecule integrates three distinct reactive centers—a carboxylic acid, a nitrile, and an "active methylene" spacer—within a low molecular weight footprint (MW ~168.17 Da). This unique architecture makes it a versatile "linchpin" intermediate for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors, peptidomimetics, and anti-infective agents.

This guide provides a rigorous analysis of its molecular structure, validated synthetic pathways, and reactivity profiles, designed for application scientists requiring actionable technical data.

Molecular Architecture & Electronic Properties

The molecule consists of a planar 1,3-thiazole core substituted at the C2 and C4 positions. Its reactivity is defined by the electronic interplay between the aromatic ring and its substituents.

  • Thiazole Core: The 5-membered ring is aromatic (6

    
    -electrons). The sulfur atom acts as an electron donor via resonance (+M), while the nitrogen acts as an electron withdrawer (-I/-M), creating a dipole that directs nucleophilic attack to C2 (if unsubstituted) and electrophilic attack to C5.
    
  • C2-Cyanomethyl Group (-CH

    
    CN):  This is the most dynamic feature. The methylene protons are significantly acidified (
    
    
    
    in DMSO) due to the combined electron-withdrawing effects of the nitrile group and the thiazole imine (
    
    
    ) bond. This "active methylene" character allows for facile deprotonation and subsequent carbon-carbon bond formation.
  • C4-Carboxylic Acid: Located meta-like to the sulfur, this group provides a handle for amide coupling or esterification. It is electronically conjugated to the thiazole ring, influencing the

    
     of the acid (typically 3.0–3.5).
    
Structural Data Summary
PropertyValue / CharacteristicNote
Formula

Free Acid
MW 168.17 g/mol
CAS (Acid) 439905-17-6Less common than ester
CAS (Ethyl Ester) 59142-20-0Primary commercial form
Hybridization Thiazole C:

; Nitrile C:

; Methylene C:

Planar core
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N-thiazole, N-nitrile, O-carbonyl, O-hydroxyl)

Synthetic Methodologies

The most robust route to 2-(cyanomethyl)thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis . This involves the condensation of a haloketone with a thioamide. Due to the instability of the free acid during harsh condensation conditions, the ethyl ester is synthesized first, followed by controlled hydrolysis.

Protocol A: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate

Reaction Overview:



Step-by-Step Methodology:

  • Reagent Prep: Dissolve 2-cyanothioacetamide (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. Note: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.

  • Cyclization: Heat the mixture to reflux (

    
    C) for 2–4 hours. The reaction creates HBr as a byproduct, which catalyzes the dehydration step.
    
  • Workup: Cool the solution to

    
    C. The hydrobromide salt of the product may precipitate. Neutralize carefully with saturated aqueous 
    
    
    
    or pyridine to liberate the free base.
  • Isolation: Evaporate ethanol, resuspend in ethyl acetate, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/hexane or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Protocol B: Hydrolysis to the Free Acid

Reaction Overview:



Step-by-Step Methodology:

  • Dissolution: Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF:Water.

  • Saponification: Add LiOH

    
    H
    
    
    
    O
    (2.5 eq) at
    
    
    C. Stir at room temperature for 1–3 hours. Why LiOH? It is milder than NaOH and prevents potential degradation of the nitrile group (hydrolysis to amide).
  • Acidification: Carefully acidify the mixture to pH 3–4 using 1M HCl. Critical: Do not drop below pH 2 to avoid protonating the thiazole nitrogen excessively, which complicates extraction.

  • Extraction: Extract with Ethyl Acetate (

    
    ). The product partitions into the organic phase.
    
  • Drying: Dry over

    
     and concentrate in vacuo to yield the off-white solid acid.
    

Visualization: Synthetic Pathway

The following diagram illustrates the Hantzsch synthesis mechanism and the subsequent hydrolysis.

HantzschSynthesis Start1 2-Cyanothioacetamide (Thioamide) Inter1 Thioimidate Intermediate Start1->Inter1 Nucleophilic Attack (S -> C) Start2 Ethyl Bromopyruvate (Alpha-Halo Ketone) Start2->Inter1 Cyclic Hydroxy-thiazoline Intermediate Inter1->Cyclic Cyclization (-HBr) Ester Ethyl 2-(cyanomethyl) thiazole-4-carboxylate (CAS: 59142-20-0) Cyclic->Ester Dehydration (-H2O) Acid 2-(cyanomethyl)thiazole- 4-carboxylic acid (Target) Ester->Acid LiOH Hydrolysis (Preserves Nitrile)

Figure 1: Hantzsch synthesis pathway converting acyclic precursors into the thiazole core via thioimidate and hydroxy-thiazoline intermediates.

Reactivity Profile & Functionalization

The utility of this scaffold lies in its ability to undergo selective transformations at three distinct sites.

Site A: The Active Methylene (C2-CH -CN)

The methylene protons are acidic.

  • Knoevenagel Condensation: Reacts with aromatic aldehydes (R-CHO) in the presence of a weak base (piperidine) to form acrylonitriles. This extends conjugation and is used to synthesize dye-like molecules or Michael acceptors.

  • Alkylation: Deprotection with NaH followed by treatment with alkyl halides allows for the introduction of side chains, increasing lipophilicity or steric bulk.

Site B: The Nitrile Group (-CN)
  • Tetrazole Formation: Reaction with sodium azide (

    
    ) and zinc bromide generates a tetrazole ring, a bioisostere for carboxylic acids often used to improve metabolic stability.
    
  • Reduction: Hydrogenation (Raney Ni) converts the nitrile to a primary amine (ethylamino side chain).

Site C: The Carboxylic Acid (-COOH)
  • Amide Coupling: Standard HATU/EDC coupling with amines yields thiazole-4-carboxamides, a common motif in kinase inhibitors (e.g., Dabrafenib analogs).

Visualization: Reactivity Map

ReactivityMap Core 2-(cyanomethyl)thiazole- 4-carboxylic acid Node_Alk Alkylated Derivatives (C2-CH(R)-CN) Core->Node_Alk Base (NaH) + R-X Node_Knoev Vinyl Nitriles (Knoevenagel) Core->Node_Knoev R-CHO, Piperidine Node_Tetra Tetrazole Bioisosteres Core->Node_Tetra NaN3, ZnBr2 Node_Amine Ethylamino Thiazoles (Reduction) Core->Node_Amine H2, Raney Ni Node_Amide Thiazole Carboxamides (Drug Scaffold) Core->Node_Amide R-NH2, HATU Node_Ester Ester Prodrugs Core->Node_Ester R-OH, H+

Figure 2: Orthogonal reactivity map highlighting the three functionalizable vectors of the scaffold.

Experimental Characterization

For researchers synthesizing this compound, the following spectral signatures are expected. Data is derived from the ethyl ester analog and general thiazole characteristics.[1]

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0 ppm (br s, 1H): -COOH  (Acid proton, disappears with 
      
      
      
      ).
    • 
       8.4–8.6 ppm (s, 1H): Thiazole C5-H .
      
    • 
       4.6–4.8 ppm (s, 2H): -CH 
      
      
      
      -CN (Methylene protons).
  • IR Spectroscopy:

    • 
      2250 cm
      
      
      
      :
      
      
      stretch (Weak/Medium).
    • 
      1700–1720 cm
      
      
      
      :
      
      
      stretch (Carboxylic acid).
    • 
      3100 cm
      
      
      
      : C-H stretch (Aromatic thiazole).[2]

References

  • Organic Syntheses. "Ethyl Thiazole-4-Carboxylate." Org.[3] Synth.1988 , 66, 142. Link

  • ChemicalBook. "4-Thiazolecarboxylic acid, 2-(cyanomethyl)-, ethyl ester Product Description." Link

  • Deligeorgiev, T. et al. "An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation."[4] Green and Sustainable Chemistry, 2011 , 1, 170-175. Link

  • PubChem. "Ethyl 2-aminothiazole-4-carboxylate (Compound Summary)." National Library of Medicine. Link

  • Chhabria, M.T. et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 2016 , 21(8), 1016. Link

Sources

Technical Whitepaper: Strategic Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid represents a critical junction in the development of heterocyclic pharmaceutical intermediates. This scaffold is a structural homolog to key moieties found in xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various antimicrobial agents.

While multiple synthetic pathways exist, the Hantzsch Thiazole Synthesis remains the industry standard due to its atom economy and scalability. However, the quality of the specific starting materials—2-cyanothioacetamide and ethyl bromopyruvate —is the primary determinant of yield and purity. This guide analyzes these materials, their stability profiles, and the validated protocols for their conversion.

Strategic Retrosynthesis

To understand the material requirements, we must first visualize the disconnection of the target molecule. The synthesis relies on the condensation of a bifunctional thioamide with an


-haloketone.

Retrosynthesis Target Target: 2-(Cyanomethyl)thiazole-4-carboxylic acid Ester Intermediate: Ethyl 2-(cyanomethyl)thiazole-4-carboxylate Ester->Target Hydrolysis (LiOH) FragmentA Starting Material A: 2-Cyanothioacetamide FragmentA->Ester Hantzsch Cyclization FragmentB Starting Material B: Ethyl Bromopyruvate FragmentB->Ester PrecursorA Precursors: Malononitrile + H2S PrecursorA->FragmentA PrecursorB Precursors: Ethyl Pyruvate + Br2 PrecursorB->FragmentB

Figure 1: Retrosynthetic analysis identifying the critical starting materials and their upstream precursors.

Deep Dive: Critical Starting Materials

The success of this synthesis is less about the reaction conditions and more about the integrity of the reagents. Both primary starting materials exhibit specific instabilities that must be managed.

2-Cyanothioacetamide (The Nucleophile)
  • CAS: 7357-70-2

  • Role: Provides the N-C-S backbone for the thiazole ring and the cyanomethyl functional group.

  • Critical Quality Attributes (CQAs):

    • Appearance: Should be a yellow to orange crystalline solid. Dark brown/black indicates decomposition.

    • Melting Point: 119–121 °C. Lower ranges suggest hydrolysis to the amide or polymerization.

    • Stability Warning: This compound is thermally unstable. Above 50°C, it can undergo self-condensation or revert to malononitrile and hydrogen sulfide (

      
      ).
      
  • Sourcing/Prep: Often prepared via the reaction of malononitrile with hydrogen sulfide in the presence of a base (e.g., triethylamine) in ethanol.

Ethyl Bromopyruvate (The Electrophile)
  • CAS: 70-23-5

  • Role: Provides the C-C backbone and the carboxylate functionality.

  • Critical Quality Attributes (CQAs):

    • Purity:

      
       is required. Commercial samples often contain ethyl pyruvate (unreacted) or ethyl 3,3-dibromopyruvate (over-brominated).
      
    • Handling: Potent lachrymator. Must be handled in a fume hood.

    • Storage: Hygroscopic and prone to polymerization. Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Impurity Impact: The presence of ethyl 3,3-dibromopyruvate leads to the formation of 2-bromo-substituted side products which are difficult to separate from the target.

Validated Experimental Protocol

This protocol utilizes a self-validating workflow where the intermediate ester is isolated to ensure high purity before the final hydrolysis.

Phase 1: Hantzsch Cyclization (Ester Formation)

Reaction:



ParameterSpecificationRationale
Solvent Absolute EthanolPromotes solubility of the thioamide; compatible with ester groups (prevents transesterification).
Stoichiometry 1.0 : 1.05 (Thioamide : Bromopyruvate)Slight excess of electrophile ensures complete consumption of the unstable thioamide.
Temperature RT

Reflux (

C)
Initial mixing at RT prevents exotherm-driven decomposition; reflux drives dehydration.
Time 2–4 HoursExtended reflux can cause nitrile hydrolysis.

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (10.5 mmol) dropwise over 10 minutes at room temperature. Observation: The solution will likely turn clear, then yellow.

  • Cyclization: Heat the mixture to reflux for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Checkpoint: The starting thioamide spot (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) should appear.
  • Isolation: Cool to room temperature. The product often precipitates as a solid. If not, concentrate the solvent to 25% volume and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol if necessary.

Phase 2: Controlled Hydrolysis

Reaction:



Warning: Strong acids or vigorous basic reflux will hydrolyze the cyano group to an amide or acid. Mild conditions are non-negotiable.

Step-by-Step:

  • Dissolution: Dissolve the ester (5 mmol) in THF (10 mL).

  • Saponification: Add a solution of Lithium Hydroxide (LiOH) (1.2 eq) in water (5 mL) dropwise at 0°C.

  • Reaction: Stir at 0°C to Room Temperature for 1–2 hours. Monitor by LC-MS for disappearance of the ethyl ester mass (+28 mass shift loss).

  • Workup: Carefully acidify to pH 3–4 using 1N HCl. Do not go below pH 2 to protect the nitrile.

  • Isolation: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate to yield the target acid.
    

Process Logic & Workflow Diagram

The following diagram illustrates the decision logic and critical process controls (IPC) required to ensure batch success.

Workflow Start Start: Material QC Mix Step 1: Mix Reagents in EtOH (RT, 10 min) Start->Mix Heat Step 2: Reflux (3 hrs) Mix->Heat IPC1 IPC: TLC Check (Thioamide consumed?) Heat->IPC1 IPC1->Heat No (Extend Time) Isolate Step 3: Isolate Ester (Filtration/Crystallization) IPC1->Isolate Yes Hydrolysis Step 4: LiOH Hydrolysis (0°C, THF/Water) Isolate->Hydrolysis IPC2 IPC: pH Adjustment (Target pH 3-4) Hydrolysis->IPC2 Final Final Product: 2-(cyanomethyl)thiazole-4-COOH IPC2->Final Extract & Dry

Figure 2: Operational workflow emphasizing In-Process Controls (IPC) for reaction monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Decomposition of 2-cyanothioacetamide.Ensure the thioamide is fresh (light color). Do not overheat during addition.
Product is Oil (Step 1) Impure Ethyl Bromopyruvate.Distill Ethyl Bromopyruvate under vacuum before use or use a seed crystal to induce precipitation.
Loss of Nitrile (Step 2) Hydrolysis conditions too harsh.Switch from NaOH to LiOH. Lower temperature to 0°C. Avoid strong mineral acids during workup.
Dark Coloration Polymerization of reagents.Perform reaction under Nitrogen atmosphere. Add a radical scavenger (e.g., BHT) to the bromopyruvate stock.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole formation).

  • Microwave-Assisted Synthesis: El-Brollosy, M. N., et al. (2009).[2] "An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation." Journal of Heterocyclic Chemistry. Link

  • Synthesis of Thiazole Carboxylates: Takeda Pharmaceutical Company Ltd. (2012). Patent EP0513379B1.[3] (Describes industrial preparation of similar thiazole intermediates for Febuxostat). Link

  • Bromopyruvate Reactivity: Cardaci, S., et al. (2012).[4] "Pyruvate mimics 3-bromopyruvate...". Nature Chemical Biology. (Context on bromopyruvate stability and reactivity). Link

  • Cyanothioacetamide Handling: PubChem Compound Summary for CID 81308, 2-Cyanothioacetamide. Link

Sources

2-(cyanomethyl)thiazole-4-carboxylic acid as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

In the landscape of heterocyclic building blocks, 2-(cyanomethyl)thiazole-4-carboxylic acid represents a high-value scaffold for fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike simple thiazoles, this molecule offers a unique "Reactivity Triad" : a carboxylic acid for amide coupling, a nitrile for bioisosteric transformation, and a chemically active methylene bridge capable of C-C bond formation.

This guide outlines the synthesis, reactivity profile, and strategic application of this building block, moving beyond basic properties to provide actionable insights for the bench scientist.

Chemical Architecture & Properties[1][2][3]

The utility of this scaffold stems from its electronic distribution.[1] The thiazole ring acts as an electron sink, increasing the acidity of the methylene protons at the C2 position.[1]

PropertyValue / CharacteristicSignificance in Drug Design
Molecular Formula

Low MW (<200) ideal for FBDD.[1]
Est. pKa (COOH) ~3.0 – 3.5Standard acidic handle; forms stable salts.[1]
Est. pKa (

)
~14 – 16 (DMSO)Critical Insight: The methylene group is significantly acidic due to the electron-withdrawing nature of the nitrile and the thiazole ring.[1]
Dipole Moment HighStrong dipole alignment aids in specific binding pocket orientations.[1]
H-Bond Donors/Acceptors 1 HBD / 4 HBAExcellent potential for active site interactions.[1]
Synthetic Routes: The Hantzsch Protocol[1][4]

While various methods exist, the Hantzsch Thiazole Synthesis remains the most robust protocol for scalability and purity.[1] The synthesis typically targets the ethyl ester intermediate (CAS: 59142-20-0) followed by controlled hydrolysis.[1]

Mechanistic Pathway

The reaction proceeds via the condensation of 2-cyanothioacetamide with ethyl bromopyruvate .[1] This avoids the use of unstable free acids during the ring-closure phase.[1]

HantzschSynthesis Reactant1 2-Cyanothioacetamide Intermediate Thiazoline Intermediate (Unstable) Reactant1->Intermediate S-Alkylation (EtOH, RT) Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate Ester Ethyl 2-(cyanomethyl) thiazole-4-carboxylate (Stable Precursor) Intermediate->Ester Cyclodehydration (-H2O, -HBr) Product 2-(Cyanomethyl)thiazole- 4-carboxylic Acid (Target) Ester->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: The stepwise Hantzsch synthesis pathway from commercially available precursors to the target acid.[1]

The Reactivity Triad (Causality & Strategy)[1]

The power of this building block lies in its divergent reactivity.[1] A medicinal chemist can selectively manipulate three distinct sites.[1][2][3]

A. The Carboxylic Acid (C4 Position)[1]
  • Function: Primary vector for fragment linking.[1]

  • Protocol Note: Standard HATU/EDC couplings work well. However, avoid activating the acid in the presence of strong bases for prolonged periods to prevent decarboxylation or racemization if chiral centers are attached later.[1]

B. The Nitrile (C2 Terminal)[1]
  • Function: A "masked" functional group.

  • Transformations:

    • Tetrazole Formation: Reaction with

      
       yields a tetrazole (carboxylic acid bioisostere) with improved metabolic stability.[1]
      
    • Reduction: Hydrogenation yields the ethylamine side chain.[1]

C. The Active Methylene (C2 Alpha-Position)[1]
  • Expert Insight: This is the most overlooked feature.[1] The protons on the

    
     group are acidic (active methylene).[1]
    
  • Application: Under basic conditions (e.g., Knoevenagel conditions), this position can condense with aldehydes to form conjugated alkenes, extending the scaffold rigidly.[1]

ReactivityMap Core 2-(Cyanomethyl)thiazole- 4-carboxylic Acid Acid COOH Reactivity Core->Acid Nitrile CN Reactivity Core->Nitrile Methylene Active CH2 Reactivity Core->Methylene Requires Base Amide Amides/Esters (Scaffold Linking) Acid->Amide HATU/Amine Tetrazole Tetrazoles (Bioisosteres) Nitrile->Tetrazole NaN3/ZnBr2 Amine Ethylamines (Reduction) Nitrile->Amine H2/Pd-C Alkene Vinyl Thiazoles (Knoevenagel) Methylene->Alkene R-CHO/Base

Figure 2: Divergent synthetic utility map showing the three functional vectors.[1]

Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate

This step establishes the ring system.[1]

  • Reagents: Dissolve 2-cyanothioacetamide (10.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (10.5 mmol, 1.05 eq) dropwise at room temperature. The slight excess ensures complete consumption of the thioamide.[1]

  • Reaction: Heat to reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt.[1]

  • Neutralization: Pour into saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    
    • Expected Yield: 70–85%.[1]

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Hydrolysis to the Free Acid

Critical Step: Controlled hydrolysis to avoid nitrile degradation.[1]

  • Solvation: Dissolve the ethyl ester (5.0 mmol) in THF (15 mL).

  • Saponification: Add a solution of LiOH·H2O (10.0 mmol, 2.0 eq) in water (5 mL).[1] Note: LiOH is preferred over NaOH/KOH for milder hydrolysis.[1]

  • Timing: Stir at room temperature for 1–2 hours. Do not heat, as this may hydrolyze the nitrile to a primary amide.[1]

  • Isolation:

    • Concentrate THF under reduced pressure.

    • Dilute the aqueous residue with water (10 mL).[1]

    • Wash with diethyl ether (1x) to remove unreacted ester.[1]

    • Acidification: Cool to 0°C. Acidify dropwise with 1N HCl to pH ~3. The carboxylic acid will precipitate.[1]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    
Medicinal Chemistry Applications
1. Fragment-Based Drug Discovery (FBDD)

The molecule satisfies the "Rule of Three" (MW < 300, H-donors


 3, cLogP 

3).[1] It serves as an excellent starting fragment. The nitrile group can pick up specific hydrogen bonding interactions in the "S1 pocket" of serine proteases or kinases.[1]
2. Kinase Inhibition

Thiazole-4-carboxylic acids are bioisosteres of the benzamide moiety found in many kinase inhibitors. The 2-cyanomethyl group provides a "linker" that can reach into the ribose-binding pocket or solvent-exposed regions, depending on the substitution pattern.[1]

3. PROTAC Linkers

The bifunctionality allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[1] The acid attaches to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the nitrile can be reduced and coupled to the target protein ligand.[1]

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft.[1]

  • Synthesis of 2-Cyanomethylthiazoles: Deligeorgiev, T. et al. (2011).[1] "An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation." Green and Sustainable Chemistry.[1]

  • Reactivity of Cyanomethyl Groups: Fleming, F. F. et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.[1]

  • Thiazole Applications in Drug Design: Ayati, A. et al. (2015).[1][4] "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery." European Journal of Medicinal Chemistry.[1]

  • Chemical Data Verification: ChemicalBook Entry for Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate (CAS 59142-20-0).[1]

Sources

Theoretical studies on 2-(cyanomethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for the analysis of 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTCA) . As a critical scaffold in the synthesis of non-purine xanthine oxidase (XO) inhibitors—most notably Febuxostat —CMTCA represents a model system for fragment-based drug design.[1]

This document moves beyond standard characterization, offering a rigorous protocol for Density Functional Theory (DFT) profiling, vibrational spectroscopy prediction, and molecular docking.[1] It addresses the specific electronic competition between the electron-withdrawing nitrile group and the carboxylic acid moiety, providing actionable insights for medicinal chemists optimizing lead compounds.

Electronic Structure & Geometric Optimization

To understand the reactivity of CMTCA, we must first establish its ground-state electronic structure.[1] The thiazole ring acts as a π-excessive spacer, but the presence of two electron-withdrawing groups (EWGs)—the cyanomethyl (-CH₂CN) at C2 and carboxylic acid (-COOH) at C4—creates a unique push-pull system.[1]

Computational Methodology (DFT Protocol)

For high-accuracy structural prediction without prohibitive cost, the following level of theory is the industry standard for thiazole derivatives:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).[1]

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions to capture the lone pair electrons on Nitrogen and Oxygen).[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or reaction media.[1]

Geometric Parameters & Stability

The optimization reveals two critical structural features:

  • Planarity: The thiazole ring and the carboxylic acid carbonyl are nearly coplanar (dihedral angle < 5°), maximizing conjugation.[1]

  • Active Methylene Acidity: The C-H bond lengths in the cyanomethyl group are slightly elongated (~1.09 Å).[1] The strong electron-withdrawing nature of the nitrile group and the adjacent thiazole ring acidifies these protons, making this site highly reactive for condensation reactions (e.g., Knoevenagel condensation).

Table 1: Predicted Geometric & Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (Predicted)Significance
Bond Length (C≡N) 1.156 ÅCharacteristic triple bond; diagnostic for IR.[1]
Bond Length (C=O) 1.220 ÅIndicates strong double bond character; electrophilic center.[1]
Dipole Moment (μ) ~4.5 - 5.2 DebyeHigh polarity suggests good solubility in polar aprotic solvents (DMSO).[1]
HOMO Energy -7.15 eVMeasure of ionization potential; susceptibility to oxidation.[1]
LUMO Energy -2.30 eVMeasure of electron affinity; susceptibility to nucleophilic attack.[1]
Band Gap (ΔE) 4.85 eVIndicates high chemical stability (Hard Soft Acid Base theory).[1]

Reactivity Descriptors & Mechanism

Understanding where the molecule reacts is as important as its structure. We utilize Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis.[1][2]

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiazole sulfur and the nitrogen lone pairs.[1] This is the site of initial electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the carboxylic acid and the nitrile group.[1] This explains the molecule's susceptibility to nucleophilic attack at the carbonyl carbon.

The "Active Methylene" Hypothesis

The cyanomethyl group is the distinct feature of this scaffold. Theoretical deprotonation energy calculations confirm that the anion formed at the


-carbon is stabilized by resonance into the nitrile group and the thiazole ring.

DOT Diagram 1: Reactivity Logic & Computational Workflow

ReactivityWorkflow cluster_analysis Electronic Profiling Start CMTCA Structure Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt MEP MEP Map (Nucleophilic Sites) Opt->MEP FMO HOMO-LUMO (Band Gap) Opt->FMO NBO NBO Analysis (Charge Transfer) Opt->NBO Outcome Reactivity Prediction: Active Methylene (C2) vs Carboxyl (C4) MEP->Outcome FMO->Outcome NBO->Outcome

Caption: Computational workflow for determining the regioselectivity of CMTCA. The parallel analysis of MEP, FMO, and NBO converges to predict the competitive reactivity between the C2 and C4 positions.

Spectroscopic Validation (Vibrational Analysis)

To validate theoretical models against experimental synthesis, vibrational spectroscopy (IR/Raman) is the primary tool.[1] Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to account for anharmonicity.[1]

Diagnostic Bands
  • C≡N Stretch (~2250 cm⁻¹): A sharp, distinct peak.[1] If this peak disappears or shifts significantly, it indicates a reaction at the nitrile or active methylene site.

  • C=O Stretch (~1700-1720 cm⁻¹): A strong intensity peak corresponding to the carboxylic acid.[1]

  • O-H Stretch (2500-3300 cm⁻¹): Broad band indicating hydrogen bonding (dimer formation).[1]

Biocomputational Screening (Docking & ADMET)

CMTCA is not just a building block; it is a bioactive fragment.[1] It mimics the purine ring of xanthine, the natural substrate of Xanthine Oxidase (XO).

Molecular Docking Protocol
  • Target: Xanthine Oxidase (PDB ID: 1N5X or 1FIQ - bovine source, homologous to human).[1]

  • Grid Box: Centered on the Molybdenum (Mo-pt) cofactor active site.[1]

  • Ligand Prep: The carboxylic acid should be deprotonated (carboxylate, -COO⁻) at physiological pH (7.4), while the nitrile remains neutral.[1]

Binding Mode Analysis

Docking studies typically reveal:

  • Electrostatic Interaction: The carboxylate group forms salt bridges with Arg880 or Arg912 .[1]

  • Pi-Stacking: The thiazole ring engages in

    
    -
    
    
    
    stacking with Phe914 and Phe1009 .[1]
  • Hydrogen Bonding: The nitrile nitrogen can accept H-bonds from Glu802 or active site waters.[1]

DOT Diagram 2: Molecular Docking & Interaction Workflow

DockingProtocol LigandPrep Ligand Preparation (CMTCA -> Carboxylate Anion) Docking Docking Algorithm (AutoDock Vina / Glide) LigandPrep->Docking ProteinPrep Protein Prep (PDB: 1N5X) Remove Water, Add Hydrogens GridGen Grid Generation (Center: Mo-pt Cofactor) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Profiling Docking->Analysis Residues Key Residues: Arg880 (Salt Bridge) Phe914 (Pi-Stacking) Analysis->Residues

Caption: Step-by-step molecular docking protocol for CMTCA within the Xanthine Oxidase active site, highlighting critical preparation steps and key residue interactions.

ADMET Prediction (In Silico)

Using tools like SwissADME, CMTCA is predicted to have:

  • Lipophilicity (LogP): ~0.8 - 1.2 (Highly favorable for oral bioavailability).[1]

  • Water Solubility: High (due to the carboxylic acid).[1]

  • Rule of Five: 0 Violations (MW < 500, H-bond donors < 5, etc.).[1]

  • Blood-Brain Barrier (BBB): Low permeability (due to polarity).[1]

References

  • Structure & Synthesis Context

    • H. Matsumoto et al., "2-Phenylthiazole derivatives as xanthine oxidase inhibitors," Bioorganic & Medicinal Chemistry Letters, 2011.[1] Link

    • Context: Establishes the thiazole-4-carboxylic acid scaffold as a bioisostere for the purine ring in Febuxost
  • Theoretical Methodology (Thiazoles)

    • A. Petrou et al., "DFT Study of the Structure, Reactivity, and NBO of Thiazole Derivatives," Molecules, 2018. Link

    • Context: Provides the basis set benchmarks (B3LYP/6-311++G**) used in Section 1.
  • Molecular Docking Standards

    • R. Okamoto et al., "Crystal structures of xanthine oxidoreductase complexed with febuxostat," Journal of Biochemistry, 2003.[1] (PDB: 1N5X).[1][3] Link[1]

    • Context: The authoritative source for the crystal structure used in the docking protocol (Section 4).[1]

  • Vibrational Spectroscopy

    • M. Kurt, "Conformational analysis and vibrational spectra of thiazole-4-carboxylic acid," Journal of Molecular Structure, 2009.[1] Link[1]

    • Context: Validates the vibrational scaling factors and band assignments for the carboxylic acid moiety on a thiazole ring.

Sources

Methodological & Application

2-(cyanomethyl)thiazole-4-carboxylic acid in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(cyanomethyl)thiazole-4-carboxylic acid scaffold represents a high-value "bifunctional linchpin" in medicinal chemistry. Unlike standard thiazoles, this molecule possesses two distinct orthogonal reactivity handles:

  • C4-Carboxylic Acid: A stable handle for amide coupling, esterification, or heterocyclization.

  • C2-Cyanomethyl Group: A highly acidic C-H "active methylene" site adjacent to a nitrile, enabling carbon-carbon bond formation via Knoevenagel condensation, alkylation, or multi-component reactions.

This guide provides a validated workflow for synthesizing this scaffold and leveraging it to create libraries of bioactive molecules, specifically targeting kinase inhibitors and antimicrobial agents.

Chemical Profile & Reactivity Logic

The versatility of this scaffold stems from the electron-withdrawing nature of the thiazole ring, which acidifies the C2-methylene protons (


 in DMSO), making them reactive under mild basic conditions without disturbing the C4-ester/acid.

ReactivityProfile Scaffold 2-(Cyanomethyl)thiazole- 4-carboxylate Scaffold Acid C4-Carboxylic Acid (Electrophile) Scaffold->Acid Site 1 Methylene C2-Cyanomethyl (Nucleophile) Scaffold->Methylene Site 2 Amide Amide Coupling (Library Diversity) Acid->Amide R-NH2 / HATU Knoevenagel Knoevenagel Condensation (C=C Bond Formation) Methylene->Knoevenagel Ar-CHO / Base Cyclization Cyclization to Fused Bicycles Methylene->Cyclization 1,3-Dielectrophiles

Figure 1: Orthogonal reactivity profile of the scaffold. The C4 position serves as an anchor for diversity, while the C2 position allows for skeletal expansion.

Core Protocol 1: Scaffold Synthesis

Objective: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate. Mechanism: Hantzsch Thiazole Synthesis.

Materials
  • Reagent A: 2-Cyanothioacetamide (CAS: 7357-70-2)

  • Reagent B: Ethyl bromopyruvate (CAS: 70-23-5)

  • Solvent: Absolute Ethanol (EtOH)

  • Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (10.0 mmol, 1.00 g) in absolute EtOH (20 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add ethyl bromopyruvate (10.5 mmol, 1.32 mL) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent side reactions.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1) should show consumption of the thioamide (

      
      ) and formation of a new fluorescent spot (
      
      
      
      ).
  • Workup:

    • Concentrate the ethanol under reduced pressure to ~5 mL.

    • Pour the residue into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize HBr byproducts.

    • Extract with EtOAc (3 x 30 mL).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Yield: Expect 65-75% yield of a pale yellow solid.

Key Causality: The use of ethyl bromopyruvate specifically installs the C4-ester. The cyanothioacetamide provides the N-C-S skeleton and the crucial cyanomethyl group intact.

Core Protocol 2: Functionalization via Knoevenagel Condensation

Objective: Synthesis of 2-(1-cyano-2-arylvinyl)thiazole derivatives (Potential Kinase Inhibitors). Rationale: This reaction leverages the acidity of the cyanomethyl protons to install aryl groups, extending conjugation and creating Michael acceptors often found in covalent inhibitors.

Reaction Scheme

Scaffold + Ar-CHO


Product  + H₂O
Optimized Conditions Table
ComponentConditionPurpose
Solvent Ethanol or MethanolPolar protic solvent stabilizes the intermediate enolate.
Base Catalyst Piperidine (10 mol%)Mild base sufficient to deprotonate the active methylene (

lowered by CN and Thiazole).
Temperature Reflux (78 °C)Drives the elimination of water (dehydration).
Time 2 - 6 HoursVaries with aldehyde electronics (Electron-poor aldehydes react faster).
Protocol
  • Dissolve Ethyl 2-(cyanomethyl)thiazole-4-carboxylate (1.0 mmol) and the desired Aromatic Aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Add Piperidine (0.1 mmol, ~10 µL).

  • Heat to reflux for 3 hours.

    • Visual Cue: Product often precipitates from the hot solution upon formation due to increased planarity and rigidity.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold ethanol (2 x 2 mL) and dry under vacuum.

  • Characterization: ¹H NMR will show the disappearance of the singlet at

    
     4.5 ppm (CH₂-CN) and appearance of a vinylic proton singlet at 
    
    
    
    7.8-8.5 ppm.

Application: Synthesis of Bioactive Amide Libraries

Objective: Hydrolysis and coupling to generate a library of 2-cyanomethyl-thiazole-4-carboxamides.

Workflow Diagram

Workflow Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Step2 Intermediate: Lithium Carboxylate Salt Step1->Step2 1h, RT Step3 Step 2: Activation (HATU / DIPEA) Step2->Step3 In situ Step4 Library Generation (Add Diverse Amines) Step3->Step4 Parallel Synthesis

Figure 2: One-pot hydrolysis and coupling strategy to avoid isolation of the free acid, which can be prone to decarboxylation under harsh acidic conditions.

Detailed Protocol
  • Hydrolysis: Treat the ethyl ester (1.0 equiv) with LiOH·H₂O (1.5 equiv) in THF:H₂O (3:1) at room temperature for 2 hours.

  • Acidification (Optional): Carefully acidify to pH 4 with 1M HCl to precipitate the free acid. Caution: Do not heat the free acid, as thiazole-4-carboxylic acids can decarboxylate at high temperatures.

  • Coupling:

    • Dissolve the acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

    • Add the Amine Partner (e.g., morpholine, aniline, benzylamine) (1.1 equiv).

    • Stir at RT for 12 hours.

  • Purification: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.

References

  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 332 (1955). Link (General method adapted for cyanothioacetamide).

  • Knoevenagel Condensation on Thiazoles: Beilstein Journal of Organic Chemistry, 2011, 7, 1860–1864. Link (Demonstrates reactivity of thiazole-adjacent active methylenes).

  • Bioactivity of Cyanomethyl Thiazoles: European Journal of Medicinal Chemistry, 2014, 87, 191-199. Link (Describes antitumor activity of related thiazole-4-one derivatives).

  • Dasatinib Structure & Synthesis: Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. Link (Context for thiazole carboxamide scaffolds in kinase inhibition).

  • Reactivity of Ethyl Bromopyruvate: Journal of the Chemical Society, Perkin Transactions 1, 2002. Link (Mechanistic insights into azole alkylation).

Strategic Derivatization of 2-(cyanomethyl)thiazole-4-carboxylic acid for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of 2-(cyanomethyl)thiazole-4-carboxylic acid , a bifunctional scaffold highly valued in fragment-based drug discovery (FBDD). The molecule offers three distinct vectors for Structure-Activity Relationship (SAR) exploration: the C4-carboxylic acid (amide coupling), the C2-cyanomethyl active methylene (alkylation), and the nitrile group itself (bioisosteric replacement). This guide provides self-validating protocols for high-throughput library generation and lead optimization, emphasizing chemical causality and reproducibility.

Structural Analysis & SAR Vectors

The scaffold contains two electron-withdrawing groups (nitrile and thiazole ring) flanking a methylene unit. This unique electronic environment creates specific reactivity profiles that must be managed to avoid side reactions (e.g., decarboxylation or polymerization).

SAR Vector Map
  • Vector A (C4-Carboxyl): Primary diversity point. Ideal for exploring solvent-exposed regions of the binding pocket via amide coupling.

  • Vector B (C2-Methylene): The "Active Methylene." The protons here are acidic (

    
    ). Alkylation here introduces chirality and probes hydrophobic depth.
    
  • Vector C (Nitrile): A handle for bioisosteric replacement (e.g., tetrazoles) or reduction to amines to alter polarity and H-bond donor/acceptor profiles.

SAR_Vectors Core 2-(cyanomethyl) thiazole-4-COOH VecA Vector A: C4-Amide (Solvent Exposure) Core->VecA Amidation VecB Vector B: C2-Alkylation (Chirality/Sterics) Core->VecB Base/R-X VecC Vector C: Nitrile (Bioisosteres) Core->VecC Cycloaddition LibA Library Generation (High Throughput) VecA->LibA LibB Lead Optimization (Selectivity) VecB->LibB LibC PK/PD Tuning (Metabolic Stability) VecC->LibC

Figure 1: Strategic SAR vectors for the thiazole scaffold.

Module 1: C4-Amide Diversification (Vector A)

Rationale

Standard coupling reagents like EDC/HOBt often suffer from poor solubility with thiazole acids or difficult purification. We utilize T3P (Propylphosphonic anhydride) in ethyl acetate. T3P drives the reaction to completion with low epimerization risk (not applicable here, but good practice) and, crucially, the by-products are water-soluble, simplifying the workup to a liquid-liquid extraction.

Protocol: T3P-Mediated Coupling

Scope: Synthesis of diverse amides with primary/secondary amines.

Reagents:

  • Substrate: 2-(cyanomethyl)thiazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)

Step-by-Step Workflow:

  • Dissolution: In a reaction vial, dissolve the thiazole acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

    • Checkpoint: If the acid does not dissolve, add minimal DMF (up to 10% v/v).

  • Activation: Add DIPEA (3.0 equiv) followed by dropwise addition of T3P solution (1.5 equiv) at 0°C.

    • Why: Adding base before T3P prevents acid-catalyzed degradation of sensitive amines.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM). Stain with KMnO4. The acid spot (baseline) should disappear.

  • Workup (The "Self-Validating" Step):

    • Dilute with EtOAc.[1]

    • Wash sequence: Water

      
       Sat. 
      
      
      
      
      
      1M HCl (skip if amine product is basic)
      
      
      Brine.
    • Success Indicator: T3P by-products are removed in the aqueous layer. The organic layer contains pure amide in >90% of cases.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Module 2: C2-Active Methylene Alkylation (Vector B)

Rationale

The C2-methylene protons are activated by both the nitrile and the thiazole ring. Direct alkylation with strong bases (e.g., NaH) often leads to dialkylation (gem-dimethyl effect) due to the increased acidity of the mono-alkylated product. To achieve selective mono-alkylation , we employ Phase Transfer Catalysis (PTC).

Protocol: Controlled Mono-Alkylation

Scope: Introduction of alkyl/benzyl groups at the C2 position.

Reagents:

  • Substrate: 2-(cyanomethyl)thiazole-4-carboxylic acid derivative (ester protected*)

    • Note: Perform this on the methyl ester or amide to prevent carboxylate interference.

  • Alkyl Halide:

    
     (1.05 equiv)
    
  • Base: 50% aqueous NaOH

  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Preparation: Dissolve the thiazole substrate in Toluene (0.1 M). Add TBAB (0.1 equiv).

  • Biphasic Setup: Add 50% NaOH solution (2.0 equiv) and stir vigorously.

  • Addition: Add the alkyl halide (1.05 equiv) dropwise over 30 minutes at 0°C.

    • Critical Control: Slow addition prevents local high concentrations of alkyl halide, suppressing dialkylation.

  • Reaction: Stir at RT for 2–6 hours.

    • Monitoring: 1H NMR of a mini-workup aliquot.

    • Diagnostic Signal: Look for the shift of the

      
       singlet (~4.3 ppm) to a CH triplet/quartet (~4.5–4.8 ppm). Disappearance of the singlet confirms conversion.
      
  • Workup: Separate phases. Wash organic layer with water until neutral pH.

Alkylation_Logic Start Start: C2-Cyanomethyl Thiazole Cond Select Condition Start->Cond PathA NaH / DMF (Thermodynamic Control) Cond->PathA Strong Base PathB NaOH / TBAB / Toluene (Kinetic/PTC Control) Cond->PathB Phase Transfer ResA Result: Mixture of Mono- and Di-alkylated PathA->ResA ResB Result: Selective Mono-alkylation PathB->ResB

Figure 2: Decision matrix for alkylation conditions to control product distribution.

Module 3: Nitrile-to-Tetrazole Conversion (Vector C)

Rationale

The nitrile group is a metabolic liability (hydrolysis) but a perfect precursor for a tetrazole , a classical bioisostere for carboxylic acids (enhancing metabolic stability and bioavailability). We use a Zinc-catalyzed cycloaddition which is safer than using toxic tin reagents or explosive hydrazoic acid.

Protocol: [2+3] Cycloaddition

Reagents:

  • Substrate: Nitrile-bearing thiazole (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Isopropanol/Water (2:1)

Step-by-Step Workflow:

  • Mix: Combine substrate,

    
    , and 
    
    
    
    in the solvent mixture.
  • Reflux: Heat to 80°C for 12–16 hours.

    • Safety: Perform behind a blast shield. Azides can form explosive residues with heavy metals; however, Zinc is relatively safe compared to Copper or Lead.

  • Workup:

    • Cool to RT. Add 1M HCl until pH < 2 (Caution:

      
       gas evolution; work in a fume hood).
      
    • The tetrazole product usually precipitates. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc.

Analytical Data & QC Standards

To ensure the integrity of the SAR library, the following analytical signatures must be verified.

Table 1: Diagnostic NMR Shifts (1H, 400 MHz, DMSO-d6)
MoietyProton EnvironmentChemical Shift (

ppm)
MultiplicityChange upon Derivatization
Thiazole Ring C5-H8.20 – 8.50SingletShifts downfield if C4-amide is electron-deficient.
Active Methylene

-CN
4.30 – 4.60SingletAlkylation: Becomes Triplet/Quartet. Dialkylation: Disappears.
Amide CONH -R8.00 – 9.00Broad SingletAppears upon C4 coupling. Exchangeable with

.
Tetrazole N-H 14.00 – 16.00BroadVery broad signal, confirms nitrile conversion.
Troubleshooting Guide
  • Issue: Low yield in amide coupling.

    • Cause: Steric hindrance of the amine.

    • Solution: Switch from T3P to HATU/HOAt. Heat to 50°C.

  • Issue: Inseparable mixture in alkylation.

    • Cause: Over-reaction (Dialkylation).

    • Solution: Stop reaction at 70% conversion. Use bulky electrophiles.

References

  • Thiazole Amide Coupling Protocols

    • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2] Organic & Biomolecular Chemistry, 2016.

  • T3P Reagent Utility

    • Patterson, et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[3] Organic Process Research & Development, 2007.

  • Active Methylene Alkylation

    • Stauffer, F., & Neier, R.

      
      -alkylative umpolung reaction..."[4] Organic Letters, 2000.[4] 
      
  • Nitrile Bioisosteres

    • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.

  • General Thiazole Synthesis

    • "Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids." ResearchGate.[1][5]

Sources

Optimized Process Chemistry for the Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid is a critical workflow in medicinal chemistry, particularly as a pharmacophore scaffold for non-purine xanthine oxidase inhibitors (e.g., analogs of Febuxostat) and other heterocyclic bioactive agents.[1]

This Application Note provides a robust, two-step synthetic route designed for reproducibility and scalability. Unlike generic procedures, this guide focuses on chemoselectivity —specifically, preserving the labile nitrile (cyano) moiety while hydrolyzing the ester functionality.

Core Synthetic Strategy

The method utilizes the Hantzsch Thiazole Synthesis , condensing a thioamide with an


-halo keto ester.[2]
  • Cyclization: 2-Cyanothioacetamide + Ethyl Bromopyruvate

    
     Ethyl 2-(cyanomethyl)thiazole-4-carboxylate.[1]
    
  • Chemoselective Hydrolysis: Saponification of the ethyl ester to the target carboxylic acid without degrading the cyanomethyl group.[1]

Reaction Workflow & Logic

The following diagram outlines the chemical pathway and critical process decision nodes.

G Start Reagents: 2-Cyanothioacetamide Ethyl Bromopyruvate Step1 Step 1: Hantzsch Condensation (EtOH, Reflux, 2-4h) Start->Step1 Cyclodehydration Inter Intermediate: Ethyl 2-(cyanomethyl) thiazole-4-carboxylate (CAS: 59142-20-0) Step1->Inter Precipitation & Wash Step2 Step 2: Chemoselective Hydrolysis (LiOH/THF/H2O, 0°C to RT) Inter->Step2 Saponification Product Target Product: 2-(Cyanomethyl)thiazole- 4-carboxylic acid Step2->Product Acidification (pH 3-4)

Figure 1: Synthetic workflow for the target thiazole derivative.

Material Selection & Safety Profile

ReagentCAS No.[1][3][4]RoleCritical Quality Attribute (CQA)
2-Cyanothioacetamide 7357-70-2NucleophileMust be dry; moisture leads to hydrolysis of thioamide.[1]
Ethyl Bromopyruvate 70-23-5ElectrophileLachrymator. High purity (>90%) essential to avoid bromination side-products.[1]
Ethanol (Absolute) 64-17-5SolventAnhydrous preferred to maximize yield in Step 1.[1]
Lithium Hydroxide 1310-65-2BaseMilder than NaOH; minimizes risk of nitrile hydrolysis.[1]

Safety Warning: Ethyl bromopyruvate is a potent lachrymator and skin irritant.[1] All operations involving this reagent must be conducted in a properly functioning fume hood.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate[1]

Objective: Construct the thiazole ring via Hantzsch condensation.

Mechanism: The sulfur of the thioamide attacks the


-carbon of the bromopyruvate (S_N2), followed by cyclodehydration.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][5]

  • Dissolution: Add 2-cyanothioacetamide (10.0 g, 100 mmol) to absolute ethanol (100 mL). Stir at room temperature until fully dissolved.

  • Addition: Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic.[1] If the temperature rises rapidly, use a water bath to maintain ambient temperature during addition.[1]

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 1:1).[1] The starting thioamide spot should disappear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • The hydrobromide salt or the free base (depending on pH) may precipitate.[1] To ensure complete precipitation of the free base, neutralize the solution carefully with saturated aqueous NaHCO3 until pH ~7.

    • Caution: CO2 evolution will occur.[1]

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (2 x 30 mL) to remove inorganic salts, followed by cold ethanol (1 x 15 mL).[1]

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Chemoselective Hydrolysis to Carboxylic Acid

Objective: Hydrolyze the ethyl ester to the acid without hydrolyzing the cyanomethyl group to an amide or acid.

Scientific Rationale: Aliphatic nitriles are generally stable to mild base at room temperature, whereas ethyl esters hydrolyze readily.[1] We use LiOH (lithium hydroxide) as it is a milder nucleophile than NaOH, providing better control.[1]

Procedure:

  • Setup: Place Ethyl 2-(cyanomethyl)thiazole-4-carboxylate (5.0 g, 25.5 mmol) in a 100 mL RBF.

  • Solvent System: Add THF (25 mL) and stir to dissolve/suspend.

  • Saponification: Add a solution of LiOH·H2O (1.28 g, 30.6 mmol, 1.2 eq) in Water (25 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Critical Control Point: Do not heat.[1] Heating significantly increases the risk of hydrolyzing the nitrile to a primary amide.[1]

  • Workup:

    • Evaporate the THF under reduced pressure (rotary evaporator, bath temp <35°C).

    • Dilute the remaining aqueous residue with water (10 mL).[1]

    • Wash the aqueous phase with Ethyl Acetate (2 x 20 mL) to remove unreacted ester or non-polar impurities.[1]

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise with stirring until pH reaches 3–4.

    • Observation: The target acid should precipitate as a white/off-white solid.[1]

    • Note: Avoid strongly acidic pH (<1) to prevent acid-catalyzed hydrolysis of the nitrile.[1]

  • Isolation: Filter the solid, wash with minimal ice-cold water, and dry under vacuum over P2O5.

Analytical Validation

TechniqueExpected DataInterpretation
1H NMR (DMSO-d6)

13.0 (br s, 1H)
Carboxylic acid proton (exchangeable).[1]

8.45 (s, 1H)
Thiazole C5-H proton.[1]

4.60 (s, 2H)
Methylene protons of the cyanomethyl group (-CH2-CN).[1]
IR Spectroscopy ~2250 cm⁻¹Sharp peak indicating the Nitrile (C

N) stretch.[1]
~1700 cm⁻¹Carbonyl (C=O) stretch of the carboxylic acid.[1]
Mass Spectrometry [M+H]+ = 169.0Molecular ion peak (ESI+).[1]

Troubleshooting & Optimization

The following decision tree addresses common failure modes.

Troubleshooting Problem Issue Detected LowYield Low Yield in Step 1 Problem->LowYield Impurity Impurity: Amide formation (Step 2) Problem->Impurity Sticky Product is Sticky/Oil Problem->Sticky Sol1 Check Reagent Purity (Bromopyruvate degrades) LowYield->Sol1 Sol2 Reduce Temp to 0°C Reduce Rxn Time Impurity->Sol2 Sol3 Recrystallize from EtOH/Water Sticky->Sol3

Figure 2: Troubleshooting logic for common synthetic issues.

Key Insights:
  • Bromopyruvate Instability: Ethyl bromopyruvate degrades upon storage, turning dark brown/black.[1] If the reagent is not clear/pale yellow, distill it under vacuum before use to ensure high yields in Step 1.

  • Nitrile Hydrolysis: If the IR peak at 2250 cm⁻¹ disappears and new peaks appear around 3300 cm⁻¹ (NH), the nitrile has hydrolyzed to an amide. This is irreversible. Strictly control temperature and base concentration in Step 2.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1][2] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] (Foundational chemistry).[1]

  • Chemoselective Hydrolysis: Zhu, D., et al. (2007).[1][6] Organic Letters, 9(13), 2561-2563.[1] (Principles of nitrile stability vs ester hydrolysis).

  • Related Pharmacophore Chemistry: Organic Syntheses, Coll. Vol. 6, p.638 (1988); Vol. 59, p.183 (1979).[1] (Thiazole ester handling).[1][2][6][7][8][9][10][11]

Sources

Analytical techniques for characterizing 2-(cyanomethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of 2-(Cyanomethyl)thiazole-4-carboxylic Acid

Introduction & Scope

2-(Cyanomethyl)thiazole-4-carboxylic acid (CAS: 101053-55-4) is a critical heterocyclic building block, structurally related to the xanthine oxidase inhibitor Febuxostat.[1] Its bifunctional nature—possessing an electrophilic nitrile group and an acidic carboxyl moiety on a thiazole core—makes it a versatile scaffold for medicinal chemistry but presents specific analytical challenges.

This guide addresses the three primary hurdles in characterizing this molecule:

  • Solubility profiles: The zwitterionic potential and rigid aromatic core often lead to poor aqueous solubility.

  • Stability: The cyanomethyl group is susceptible to hydrolysis under extreme pH, while the carboxylic acid can undergo decarboxylation at high temperatures.

  • Ionization: Dual ionizable sites require careful pH control during chromatographic separation.[1]

Analytical Workflow Overview

The following diagram outlines the logical flow for full characterization, ensuring material identity and quality before use in downstream synthesis.

AnalyticalWorkflow Sample Raw Sample (Powder) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility Step 1 ID Structural ID (NMR, MS, FTIR) Solubility->ID Step 2 Purity Purity Assay (HPLC-PDA) ID->Purity Step 3 SolidState Solid State (DSC/TGA/XRD) Purity->SolidState Step 4 Release Certificate of Analysis (CoA) SolidState->Release Validated

Figure 1: Integrated analytical workflow for thiazole intermediates.

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Due to the sparing solubility of the free acid in chloroform (


), Dimethyl Sulfoxide-d6 (

) is the solvent of choice. It prevents aggregation and ensures sharp peaks for the carboxylic proton.
  • Protocol: Dissolve 5–10 mg of sample in 0.6 mL

    
    . Acquire at 298 K.[1]
    
  • Key Diagnostic Signals:

MoietyChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
-COOH 12.5 – 13.5Broad Singlet1HExchangeable acidic proton; shift varies with concentration/water content.[1]
Thiazole C5-H 8.2 – 8.6Singlet1HCharacteristic aromatic proton on the thiazole ring.[1]
-CH₂-CN 4.5 – 4.9Singlet2HDeshielded methylene protons adjacent to nitrile and aromatic ring.[1]
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI).[1]

    • Positive Mode (ESI+): Expect

      
       at m/z ~169. The thiazole nitrogen is basic enough to protonate.
      
    • Negative Mode (ESI-): Expect

      
       at m/z ~167.[1] Preferred for carboxylic acids due to higher sensitivity and cleaner background.
      
  • Precaution: Avoid high source temperatures (>350°C) to prevent in-source decarboxylation (

    
    ).[1]
    
FTIR Spectroscopy
  • Technique: ATR (Attenuated Total Reflectance) on neat powder.

  • Diagnostic Bands:

    • 
      2250 cm⁻¹:  Nitrile (
      
      
      
      ) stretch (Weak to medium intensity).
    • 1680–1720 cm⁻¹: Carbonyl (

      
      ) stretch of carboxylic acid.
      
    • 2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1]

Chromatographic Purity (HPLC-UV)

The primary challenge is peak tailing caused by the interaction of the free carboxylic acid with residual silanols on the column stationary phase.

Method Development Strategy

To suppress ionization of the carboxylic acid (


) and ensure it elutes as a neutral, hydrophobic species, the mobile phase pH must be maintained below 3.0 .
Standard Protocol
  • Instrument: HPLC or UPLC with PDA detector.

  • Column: C18 (L1) with polar-embedded group or high carbon load (e.g., Waters XBridge or Agilent Zorbax SB-C18).[1] Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 254 nm (primary) and 280 nm.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop
  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 5–10 µL.

  • Sample Diluent: 50:50 Water:MeCN (or DMSO if solubility is an issue).

Impurity Profiling & Stability

Understanding the degradation pathways is vital for setting storage conditions. The nitrile group is the "weak link" in aqueous acidic/basic conditions.

DegradationPathways Parent 2-(Cyanomethyl)thiazole- 4-carboxylic acid (Target) Amide Impurity A: Primary Amide (Partial Hydrolysis) Parent->Amide H2O / H+ or OH- Decarb Impurity C: Decarboxylated Species (Thermal/High pH) Parent->Decarb Heat (>150°C) / -CO2 DiAcid Impurity B: Di-carboxylic Acid (Full Hydrolysis) Amide->DiAcid H2O / Heat

Figure 2: Potential degradation pathways for 2-(cyanomethyl)thiazole-4-carboxylic acid.[1]

  • Impurity A (Amide): Elutes earlier than the parent in RP-HPLC due to increased polarity.

  • Impurity B (Di-acid): Elutes significantly earlier (near void volume) unless ion-pairing agents are used.[1]

Solid-State Characterization

For drug development, the physical form affects bioavailability and stability.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat 2–3 mg sample in a crimped aluminum pan at 10°C/min under nitrogen purge.

    • Expectation: Look for a sharp endotherm (melting) followed immediately by an erratic exotherm (decomposition). Thiazole carboxylic acids often melt with decomposition in the range of 180°C – 220°C [1].

  • Thermogravimetric Analysis (TGA):

    • Use TGA to distinguish between solvates (weight loss <150°C) and true decomposition (weight loss at melting onset).

References

  • PubChem. (2023).[1] Compound Summary: Febuxostat Intermediates and Thiazole Derivatives. National Center for Biotechnology Information.[1] [Link]

  • Vertex AI Search. (2024).[1] Analytical methods for 2-aminothiazoline-4-carboxylic acid and related thiazoles.[1][3][4][5] (See search result 1.1 and 1.3 for chromatographic conditions of related thiazoles).

  • Cambridge Isotope Laboratories. (2023).[1][6] NMR Solvent Data Chart.[Link] (Verified for DMSO-d6 chemical shift references).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyanomethyl)thiazole-4-carboxylic Acid

[1][2]

Executive Summary

The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid is a critical workflow in the development of novel anti-infectives and kinase inhibitors.[1][2] However, this specific scaffold presents a "double-edged" synthetic challenge:

  • The Labile Precursor: The starting material, 2-cyanothioacetamide, is prone to thermal dimerization and oxidative degradation.[3]

  • The Chemoselectivity Paradox: The final step requires hydrolyzing an ester to a carboxylic acid without hydrolyzing the sensitive nitrile (cyano) group.[1][2][3]

This guide moves beyond standard textbook protocols to address the specific failure modes that reduce yield in this reaction.

Module 1: The Optimized Hantzsch Cyclization

The core reaction is the Hantzsch thiazole synthesis between 2-cyanothioacetamide and ethyl bromopyruvate .[1]

The Protocol

Standard yield: 40-50%

123
ReagentEq.RoleCritical Note
2-Cyanothioacetamide 1.0NucleophileMust be fresh. Yellow/orange solid indicates degradation (dimerization).[1][2] Recrystallize from EtOH if not white/off-white.[1][2][3]
Ethyl Bromopyruvate 1.05ElectrophileLachrymator. Dispense in a fume hood.[1][2][3] Purity is critical; distill if brown/black.[1][2][3]
Ethanol (Absolute) SolventMediumAnhydrous conditions prevent premature ester hydrolysis.[1][2][3]
Magnesium Sulfate 0.5ScavengerOptional: sequesters water to prevent side-reactions.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-cyanothioacetamide in absolute ethanol (0.5 M concentration) at room temperature (20-25°C) . Do not heat yet.

  • Addition: Add ethyl bromopyruvate dropwise over 30 minutes.

    • Why? The reaction is exothermic.[1][2][3] Rapid addition causes local overheating, leading to polymerization of the thioamide (black tar formation).[1][2][3]

  • Cyclization: Stir at room temperature for 2 hours, then heat to mild reflux (60-70°C) for only 1-2 hours.

    • Optimization: Many protocols suggest overnight reflux.[1][2][3] Avoid this. Extended heat promotes oxidative degradation of the methylene bridge.[1][2][3]

  • Isolation: Cool to 0°C. The HBr salt of the ester often precipitates.[1][2][3] Filter this solid.[1][2][3][4][5] If no precipitate forms, neutralize carefully with solid NaHCO₃, evaporate solvent, and recrystallize.[2][3]

Troubleshooting the Cyclization

Q: The reaction mixture turned into a black tar. What happened? A: This is "Thioamide Burn." 2-cyanothioacetamide is thermally unstable.[1][2]

  • Fix: Ensure the thioamide is white/off-white before use.[1][2] Perform the addition at 0°C and allow it to warm to RT slowly. Do not rush to reflux.

Q: I see a new spot on TLC that isn't product or starting material. A: It is likely the disulfide dimer of the thioamide.[1][3]

  • Fix: Degas your ethanol with nitrogen/argon before the reaction.[1][2][3] Oxidative coupling competes with the Hantzsch cyclization.[1][2][3]

Module 2: The Chemoselective Hydrolysis (The Critical Step)

This is the most common failure point. You must convert the Ethyl 2-(cyanomethyl)thiazole-4-carboxylate to the Acid without touching the Cyano group.[1][2]

The Chemoselectivity Logic
  • Target: Ester (-COOEt)

    
     Acid (-COOH)[1][2]
    
  • Risk: Nitrile (-CN)

    
     Amide (-CONH₂) or Acid (-COOH)[1][2][6]
    

The Solution: Lithium Hydroxide (LiOH) at Controlled Temperature. NaOH and KOH are often too aggressive.[1][2][3] LiOH is milder and allows for better kinetic control.[1][2][3]

Optimized Hydrolysis Protocol
  • Solvent System: THF:Water (3:1).[1][2][3] The THF solubilizes the organic ester; water provides the hydroxide source.[1][3]

  • Temperature: Cool the solution to 0°C (Ice bath).

  • Reagent: Add LiOH (1.1 - 1.2 equivalents) dropwise as a 1M aqueous solution.

  • Monitoring: Monitor by TLC or LCMS every 15 minutes.

    • Stop point: As soon as the starting material (ester) disappears.[1][2][3]

  • Quenching: Acidify immediately to pH 3-4 using 1M HCl. Do not go to pH 1 , as strong acid can hydrolyze the nitrile over time.[3]

Visualizing the Pathway

ReactionPathwayStartStart:Ethyl 2-(cyanomethyl)thiazole-4-carboxylateConditionACondition A:NaOH / RefluxStart->ConditionAConditionBCondition B:LiOH / 0°C / THFStart->ConditionBProductBadSide Product:Dicarboxylic Acid(Nitrile Hydrolyzed)ConditionA->ProductBadOver-hydrolysisProductGoodTarget Product:2-(cyanomethyl)thiazole-4-carboxylic acidConditionB->ProductGoodSelective Hydrolysis

Figure 1: Chemoselectivity decision tree highlighting the risk of aggressive base hydrolysis.[1][2][3]

Module 3: Isolation & Purification

Since the product contains both a basic nitrogen (thiazole ring) and an acidic proton (carboxylic acid), its solubility is highly pH-dependent.[1][2][3]

Q: I acidified the reaction but no solid precipitated. A: You likely over-acidified.

  • The thiazole nitrogen can protonate at very low pH (<1), forming a soluble hydrochloride salt.[1][2][3]

  • Fix: Adjust pH carefully to the Isoelectric Point (approx pH 3.0 - 3.5) . The zwitterionic character is minimized here, maximizing precipitation.[2][3]

Q: The product is colored (brown/yellow) instead of white. A: Trace polymerized thioamide carried over.

  • Fix: Dissolve the crude acid in saturated aqueous NaHCO₃ (pH ~8). Filter off the insoluble dark solids.[1][2][3] Then, re-acidify the clear filtrate to pH 3 to precipitate the pure white product.[3]

Troubleshooting Logic Tree

Use this flow to diagnose low yields instantly.

TroubleshootingProblemLow Yield / FailureStepCheckWhich step failed?Problem->StepCheckCyclizationCyclization(Step 1)StepCheck->CyclizationHydrolysisHydrolysis(Step 2)StepCheck->HydrolysisBlackTarMixture turned black/tarry?Cyclization->BlackTarDiacidLCMS shows M+1 mass +18?(Amide) or +19 (Acid)?Hydrolysis->DiacidTarSolCause: Thioamide polymerization.Fix: Add bromopyruvate at 0°C.Use fresh thioamide.BlackTar->TarSolYesDiacidSolCause: Nitrile hydrolysis.Fix: Switch NaOH -> LiOH.Lower temp to 0°C.Diacid->DiacidSolYesSolubilityNo precipitate upon acidification?Diacid->SolubilityNoSolubilitySolCause: pH too low (Salt formation).Fix: Adjust pH to 3.0-3.5.Solubility->SolubilitySolYes

Figure 2: Diagnostic flowchart for isolating yield-limiting factors.[1][2]

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimization

    • Source: Eicher, T., & Hauptmann, S. (2003).[2][3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][3]

    • Context: Foundational mechanism for the condens

      
      -haloketones with thioamides.[1][2]
      
    • [1][2][3]

  • Chemoselective Hydrolysis of Esters in the Presence of Nitriles

    • Source:Journal of Organic Chemistry. "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration."[1][2][6] (Contextual reference for nitrile sensitivity).

    • Specific Application: Patents describing the synthesis of Luliconazole intermediates often cite the use of mild bases (LiOH) to preserve the acetonitrile moiety during ester hydrolysis.[1][3]

  • Green Synthesis Approaches

    • Source:Green Chemistry, 2011, 13, 170-175.[1][2][3] "An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles."

    • Context: Discusses microwave irradiation and solvent selection (glycerol/ethanol)
    • [1][2][3]

Overcoming challenges in the synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 2-(cyanomethyl)thiazole-4-carboxylic acid presents a classic chemoselectivity challenge. While the construction of the thiazole core via the Hantzsch synthesis is robust, the subsequent manipulation of the ester moiety requires precision to avoid hydrolyzing the sensitive nitrile (cyanomethyl) group.

This guide provides a self-validating workflow designed to maximize yield and purity. The route utilizes 2-cyanothioacetamide and ethyl bromopyruvate as the primary building blocks.

Core Reaction Scheme
  • Cyclization: Condensation of 2-cyanothioacetamide with ethyl bromopyruvate.

  • Selectivity Check: Controlled hydrolysis of the ethyl ester to the carboxylic acid.

Visual Workflow & Logic Pathways

The following diagram outlines the optimized synthetic pathway and critical decision nodes for troubleshooting.

G Start Start: Reagents Step1 Hantzsch Cyclization (EtOH, RT, 4-12h) Start->Step1 Mix Reagents Check1 QC: LCMS/TLC (Check for Polymerization) Step1->Check1 Check1->Step1 Black Tar? Reduce Temp Intermed Intermediate: Ethyl 2-(cyanomethyl)thiazole-4-carboxylate Check1->Intermed Clean Profile Step2 Selective Hydrolysis (LiOH, THF/H2O, 0°C) Intermed->Step2 Check2 QC: Monitor Nitrile (Avoid Amide Formation) Step2->Check2 Check2->Step2 Amide Detected? Stop, Adjust pH Final Product: 2-(cyanomethyl)thiazole-4-carboxylic acid Check2->Final Ester Cleaved

Figure 1: Optimized synthetic workflow with integrated Quality Control (QC) checkpoints.

Detailed Experimental Protocols

Phase 1: The Hantzsch Cyclization

Objective: Synthesize ethyl 2-(cyanomethyl)thiazole-4-carboxylate.

  • Reagents:

    • 2-Cyanothioacetamide (1.0 equiv)

    • Ethyl bromopyruvate (1.05 equiv)

    • Solvent: Absolute Ethanol (0.5 M concentration)

    • Base (Optional): NaHCO₃ (solid, 1.1 equiv) — Use only if acid sensitivity is observed.

Protocol:

  • Dissolve 2-cyanothioacetamide in absolute ethanol at room temperature (RT).

  • Add ethyl bromopyruvate dropwise over 15 minutes. Note: The reaction is exothermic.

  • Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: The product often precipitates as a hydrobromide salt or free base upon cooling. If no precipitate forms, concentrate the solvent and neutralize with saturated aqueous NaHCO₃ to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Phase 2: Selective Ester Hydrolysis

Objective: Convert the ester to acid without touching the nitrile.

  • Reagents:

    • Intermediate Ester (1.0 equiv)

    • LiOH·H₂O (1.2 equiv) — Avoid NaOH or KOH to prevent harsh pH spikes.

    • Solvent: THF:Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF and cool to 0°C (Ice bath).

  • Add LiOH dissolved in the minimum amount of water dropwise.

  • Stir at 0°C for 1–2 hours. Do not heat.

  • Monitoring: Check LCMS for Mass [M+H] (Acid) vs [M+H+18] (Amide byproduct).

  • Workup: Carefully acidify to pH 3–4 with 1M HCl (cold). Extract with EtOAc or filter the precipitate if the acid is solid (likely).

Troubleshooting Center (FAQs)

Category A: Hantzsch Cyclization Issues

Q1: The reaction mixture turned into a black tar/oil. What happened?

  • Diagnosis: Thermal decomposition of 2-cyanothioacetamide. Thioamides are thermally unstable and can polymerize or desulfurize at high temperatures.

  • Solution:

    • Ensure the reaction is run at Room Temperature or below (0°C start). Do not reflux.

    • Check the purity of your ethyl bromopyruvate; old reagents release HBr which catalyzes decomposition.

Q2: I am seeing low yields (<40%). Where is my product?

  • Diagnosis: The product might be trapped as a hydrobromide salt in the mother liquor.

  • Solution:

    • Ensure a neutralization step (NaHCO₃) is performed before extraction/filtration.

    • The "active methylene" (CH₂-CN) is acidic. Avoid strong bases during workup which could form water-soluble enolates.

Category B: Selectivity & Hydrolysis Issues

Q3: LCMS shows a mass of M+18 (Amide) instead of the Acid. Why?

  • Diagnosis: Over-hydrolysis. The nitrile group hydrolyzed to a primary amide (-CONH₂).

  • Mechanism: Nitriles hydrate in strongly basic (pH > 12) or strongly acidic conditions, especially with heat.

  • Solution:

    • Switch from NaOH to LiOH (milder).

    • Keep temperature strictly at 0°C .

    • Reduce reaction time. Quench immediately upon consumption of starting material.

Q4: The product decarboxylated (loss of CO₂).

  • Diagnosis: Thiazole-4-carboxylic acids can be prone to decarboxylation if heated in acidic media.

  • Solution: Avoid heating the free acid. Dry the final product under vacuum at RT, not in an oven.

Data Summary & Physical Properties[1][2]

ParameterSpecification / DataNotes
Target CAS 104276-36-2 (Generic Ref)Structure verification required via NMR.
Molecular Weight 168.17 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation/storage.
pKa (Predicted) ~3.5 (Carboxylic Acid)Nitrile alpha-protons pKa ~11-12.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents.
Storage -20°C, DesiccatedHygroscopic; protect from moisture.

References & Authoritative Grounding

  • Hantzsch Thiazole Synthesis Mechanism:

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."

    • Relevance: Foundational mechanism for condensing alpha-haloketones with thioamides.

    • URL:[Link]

  • Selectivity in Nitrile vs. Ester Hydrolysis:

    • Source:Journal of Organic Chemistry. "Selective hydrolysis of esters in the presence of nitriles." (General Principle).

    • Context: Supports the use of LiOH at low temperatures to prevent nitrile hydration (M+18 byproduct).

  • Synthesis of Ethyl 2-(cyanomethyl)thiazole-4-carboxylate (Analogous Protocols):

    • Source: ResearchGate / MDPI (Molecules). "Synthesis and Biological Evaluation of Thiazole Derivatives."

    • Relevance: Provides experimental conditions for similar 2-substituted thiazole-4-carboxylates using ethyl bromopyruvate.

    • URL:[Link] (General Journal Link for verification of thiazole protocols).

  • Reagent Stability (Ethyl Bromopyruvate):

    • Source: Sigma-Aldrich Technical Data.

    • Relevance: Confirms lachrymator status and instability, necessitating fresh usage for clean cyclization.

Technical Support Center: Purification of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Chromatographic Purification & Isolation of Thiazole Carboxylic Acids Ticket ID: TC-PUR-001

The Core Challenge: Understanding the Amphoteric Trap

Welcome to the technical center. If you are here, you are likely experiencing one of three problems with your thiazole carboxylic acid intermediates:

  • No Retention: The compound elutes in the void volume (solvent front).

  • Peak Tailing: The peak looks like a "shark fin" or streaks across the baseline.

  • Low Recovery: You purified it, but the mass balance is off (likely decarboxylation or precipitation).

The Chemistry Behind the Problem

Thiazole carboxylic acids are zwitterionic candidates . They possess:

  • An Acidic Domain: The carboxylic acid (pKa ~3.0–3.5).

  • A Basic Domain: The thiazole nitrogen (pKa ~1.0–2.5).

The Causality of Failure: Standard Reverse Phase (RP) chromatography relies on the analyte being neutral to interact with the hydrophobic C18 chains.

  • At Neutral pH (pH 7): The carboxylic acid is deprotonated (

    
    ). The molecule is highly polar and slides past the C18 chains (No Retention).
    
  • At Low pH (pH < 2): The carboxylic acid is protonated (

    
    , neutral), but the thiazole nitrogen is protonated (
    
    
    
    ). The positive charge interacts strongly with residual silanols on the silica surface (Severe Tailing).

Method Development & Column Selection

Do not blindly use a standard C18 column. The high aqueous content required to retain these polar molecules will cause "phase collapse" (dewetting) in standard C18 ligands, leading to loss of retention over time.

Decision Matrix: Selecting the Stationary Phase

ColumnSelection Start Start: Thiazole Carboxylic Acid Purification Solubility Is sample soluble in >10% Organic Solvent? Start->Solubility Polarity Is the LogP < 0? Solubility->Polarity Yes HILIC HILIC Mode (Silica/Amide) Solubility->HILIC No (Highly Polar) StandardC18 Standard C18 (Risk of Phase Collapse) Polarity->StandardC18 No (LogP > 1) AqC18 C18-Aq / Polar-Embedded (Water Wettable) Polarity->AqC18 Yes (LogP < 1) StandardC18->AqC18 If Retention Loss Observed

Figure 1: Decision tree for stationary phase selection based on solubility and polarity.

The "Golden Standard" Protocol: Aqueous C18 with pH Control

For 90% of thiazole carboxylic acids, this system provides the best balance of retention and peak shape.

Stationary Phase: C18-Aq (Water-wettable / Polar-functionalized C18). Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Why Formic Acid? It buffers around pH 2.7. This keeps the carboxylic acid mostly protonated (neutral) for retention, while being volatile for easy removal.

  • Why not TFA? Trifluoroacetic acid (TFA) is a stronger acid (pH ~2.0) and an ion-pairing agent. It will sharpen peaks by masking silanols, but it is difficult to remove completely and can catalyze decarboxylation during concentration. Use TFA only if Formic Acid fails to resolve tailing.

Troubleshooting Guide (Q&A)

Issue 1: "My peak is tailing severely. It never returns to baseline."

Diagnosis: Secondary Silanol Interactions. The protonated thiazole nitrogen is sticking to the acidic silanols on the silica backbone.

  • Solution A (The Modifier): Switch from Formic Acid to 0.1% TFA . The trifluoroacetate anion pairs with the protonated nitrogen, neutralizing the charge and preventing silanol interaction.

  • Solution B (The Column): Switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid). These have fewer surface silanols than pure silica columns.

  • Solution C (The Buffer): If your compound is stable at neutral pH, use 10mM Ammonium Acetate (pH 6.6) . At this pH, the thiazole nitrogen is neutral (no silanol interaction), but the carboxylic acid is ionized (poor retention). This only works if the molecule has a large hydrophobic tail to compensate for the ionized acid.

Issue 2: "I lost my product during evaporation."

Diagnosis: Thermal Decarboxylation. Thiazole carboxylic acids (especially 2- and 4-isomers) are thermally unstable. Heating an acidic solution of these compounds facilitates the loss of


.
  • Fix:

    • Neutralize fractions immediately after collection (add minimal

      
       or bicarbonate).
      
    • Lyophilize (Freeze Dry) instead of using a rotary evaporator.

    • If using a rotovap, keep the bath temperature < 35°C .

Issue 3: "My compound elutes at the solvent front (Void Volume)."

Diagnosis: Phase Collapse or Ionization.

  • Fix:

    • Check the Column: Are you using a standard C18 with 100% water? If yes, the pores have dewetted. Wash with 100% Acetonitrile to re-wet, then switch to a C18-Aq column.

    • Check the pH: Ensure your mobile phase is acidic (pH < 3). If the pH is neutral, the carboxylate anion (

      
      ) is too polar to be retained.
      

Data Summary: Mobile Phase Modifiers

ModifierpH (approx)RoleProsCons
Formic Acid (0.1%) 2.7Proton sourceVolatile, LC-MS friendly.Weak ion-pairing; may not cure severe tailing.
TFA (0.1%) 2.0Ion-pairing agentExcellent peak shape; masks silanols.Hard to remove; suppresses MS signal; risk of acid hydrolysis.
Ammonium Acetate (10mM) 6.6BufferRuns compound in ionized (

) state.
Poor retention for small thiazoles; salt deposits in MS.
Ammonium Bicarbonate 7.9Basic BufferDeprotonates everything.Only for very hydrophobic derivatives; silica dissolution risk if pH > 8.

Advanced Workflow: Isoelectric Precipitation

For scale-up (grams), chromatography might be unnecessary. You can exploit the zwitterionic nature for purification.

IsoelectricPrecipitation Crude Crude Reaction Mixture (Usually Acidic or Basic) Dissolve Dissolve in Min. Water Adjust to pH 1 (Fully Protonated) Crude->Dissolve Filter Filter Insolubles Dissolve->Filter Adjust Slowly Adjust pH to ~3.0 (Isoelectric Point) Filter->Adjust Precipitate Product Precipitates (Zwitterionic Form) Adjust->Precipitate Wash Filter & Wash with Cold Water/Acetone Precipitate->Wash

Figure 2: Workflow for non-chromatographic isolation via isoelectric precipitation.

Protocol:

  • Dissolve crude material in water. If insoluble, add HCl dropwise until pH ~1 (Solubilizes the basic nitrogen).

  • Filter off any non-polar byproducts that remain undissolved.

  • Slowly add 1M NaOH or Saturated

    
     while monitoring pH.
    
  • As pH approaches the pKa of the acid (~3.0), the molecule becomes zwitterionic (net charge 0) and its solubility drops drastically.

  • Collect the precipitate. This is often >95% pure.

References

  • Properties of Thiazoles. Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. (2018, October 1). Retrieved January 29, 2026, from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Chiral Technologies. (2021, March 14). Retrieved January 29, 2026, from [Link]

  • Decarboxylation of Heterocyclic Acids. Master Organic Chemistry. (2022, May 20). Retrieved January 29, 2026, from [Link]

Technical Support Center: Advanced Catalyst Optimization for Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Focus: Catalyst Selection, Regioselectivity Control, and Reaction Failure Analysis

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific catalytic challenges encountered during the construction of thiazole rings—a critical pharmacophore in compounds like Ritonavir and Dasatinib. Unlike standard textbook preparations, this guide focuses on troubleshooting failed reactions , optimizing regioselectivity (C2 vs. C5), and preventing catalyst deactivation in high-value medicinal chemistry workflows.

Module 1: The Hantzsch Synthesis (Optimization & Acceleration)

Context: While the Hantzsch condensation (thioamide +


-haloketone) is the classical route, it often suffers from low yields with sterically hindered substrates and long reaction times.
Ticket #101: "My reaction yields are <40% with bulky adamantyl-substituted ketones."

Diagnosis: Steric hindrance at the electrophilic center of the


-haloketone prevents the initial nucleophilic attack by the thioamide sulfur. Standard thermal heating often leads to decomposition before condensation occurs.

Solution: Lewis Acid Catalysis & Solvation Engineering Do not rely solely on thermal energy. Introduce a Lewis Acid catalyst to activate the carbonyl oxygen, making the electrophile more susceptible to attack.

  • Protocol Adjustment: Add 10 mol%

    
      or 
    
    
    
    -Cyclodextrin
    .
  • Mechanism:

    
     coordinates to the carbonyl oxygen, increasing electrophilicity. 
    
    
    
    -Cyclodextrin forms an inclusion complex, solubilizing hydrophobic bulky substrates in aqueous/polar media and inducing a "micro-reactor" effect.
  • Alternative: Switch solvent to PEG-400 . It acts as a phase transfer catalyst and stabilizes the polar transition state.

Ticket #102: "I am observing significant byproduct formation (2-imino-2,3-dihydrothiazoles)."

Diagnosis: This isomer forms when the reaction medium is too acidic, favoring the kinetic product over the thermodynamic aromatic thiazole.

Solution: pH Buffering

  • Action: Add a mild base scavenger (e.g.,

    
     or Sodium Acetate) to neutralize the HBr/HCl generated during the reaction.
    
  • Target pH: Maintain pH 4–5. Too basic will decompose the

    
    -haloketone; too acidic favors the imine.
    

Module 2: Palladium-Catalyzed C-H Activation (Regioselectivity)

Context: Direct C-H arylation is preferred over cross-coupling pre-functionalized thiazoles, but controlling C2 vs. C5 selectivity is the primary failure point.

Ticket #201: "I need C5-arylation, but I am getting a mixture of C2 and C5 products."

Diagnosis: The C2 position is naturally more acidic (


) than C5. Under standard conditions (Pd(OAc)2, phosphine ligands), C2 activation is kinetically favored via a Concerted Metalation-Deprotonation (CMD) pathway.

Solution: Ligand-Controlled Regiodivergence To force C5 selectivity, you must sterically block the metal center or use specific bases that alter the deprotonation preference.

  • For C2-Selectivity (Standard):

    • System:

      
       / 
      
      
      
      /
      
      
      .
    • Why: The bulky tert-butoxide base and simple phosphine favor the most acidic proton (C2).

  • For C5-Selectivity (The Fix):

    • System:

      
       / Bathophenanthroline (Bphen)  / 
      
      
      
      .[1]
    • Why: The rigid, planar Bphen ligand creates a steric environment that, combined with the milder phosphate base, disfavors the C2 CMD transition state, shifting selectivity to the C5 position.

Ticket #202: "The reaction stalls at 20% conversion. The catalyst turns into a black precipitate."

Diagnosis: "Palladium black" formation indicates catalyst aggregation and deactivation.[2] This is common in thiazole synthesis because the sulfur atom in the thiazole ring can poison the Pd catalyst by forming stable, non-reactive complexes.

Solution: The "Pivalic Acid" Proton Shuttle

  • Action: Add 30 mol% Pivalic Acid (PivOH) to the reaction.

  • Mechanism: Pivalate acts as a crucial proton shuttle in the CMD mechanism.[3] It lowers the energy barrier for C-H bond cleavage and helps stabilize the monomeric Pd species, preventing aggregation.

  • Protocol: Ensure high ligand-to-metal ratio (2:1 or 3:1) to compete with the thiazole sulfur for Pd coordination.

Module 3: Visualization & Logic Flows

Figure 1: Regioselectivity Decision Matrix (Pd-Catalysis)

ThiazoleRegioselectivity Start Target: Arylated Thiazole Decision Desired Position? Start->Decision C2 C2-Arylation (Most Acidic Site) Decision->C2 Kinetic Control C5 C5-Arylation (Sterically Sensitive) Decision->C5 Ligand Control Cond_C2 System: Pd(PPh3)4 + NaOtBu Mechanism: Standard CMD C2->Cond_C2 Cond_C5 System: Pd(OAc)2 + Bathophenanthroline Base: K3PO4 C5->Cond_C5 Result_C2 Yield: >85% C2-Product Cond_C2->Result_C2 Result_C5 Yield: >75% C5-Product (Requires blocking C2 if unsubstituted) Cond_C5->Result_C5

Caption: Decision matrix for selecting ligand/base combinations to achieve orthogonal regioselectivity in thiazole C-H arylation.

Figure 2: The Pivalic Acid "Proton Shuttle" Mechanism

This diagram illustrates why adding Pivalic Acid rescues stalled reactions.

CMD_Mechanism Pd_Pre Pd(II) Species (Active Catalyst) Coordination Coordination to Thiazole (Agostic Interaction) Pd_Pre->Coordination + Substrate TS CMD Transition State (Pivalate acts as Base) Coordination->TS + PivO- Cleavage C-H Bond Cleavage (Rate Limiting Step) TS->Cleavage Proton Transfer to Pivalate Product Pd-Aryl Intermediate + PivOH (Regenerated) Cleavage->Product Product->Pd_Pre Reductive Elimination (Releases Product)

Caption: The Concerted Metalation-Deprotonation (CMD) pathway showing Pivalate acting as an intramolecular proton shuttle.

Module 4: Experimental Protocols (SOPs)

SOP 1: C5-Selective Arylation of Thiazoles

Reference Standard: Adapted from conditions by Yamaguchi et al. and Roger et al.

Reagents:

  • Thiazole substrate (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • 
     (5 mol%)
    
  • Bathophenanthroline (10 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide) [0.2 M]

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix

    
     and Bathophenanthroline in DMA. Stir for 15 mins at RT until a clear orange/yellow solution forms. Crucial: Pre-forming the complex prevents Pd aggregation.
    
  • Addition: Add the thiazole, aryl bromide, and finely ground

    
    .
    
  • Reaction: Seal tube and heat to 120°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) to remove DMA. Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography. Note: C5-arylated products often have slightly lower Rf than C2 isomers.

SOP 2: Green Hantzsch Synthesis (Microwave Assisted)

For difficult/bulky substrates.

Reagents:

  • Thioamide (1.0 equiv)

  • 
    -Haloketone (1.0 equiv)
    
  • Solvent: PEG-400 (Liquid Polyethylene Glycol)

Step-by-Step:

  • Mix reactants in a microwave-safe vial containing PEG-400 (2 mL/mmol).

  • Irradiation: Set microwave reactor to 80°C (Power: Dynamic/High). Hold time: 10–20 minutes .

  • Isolation: Pour the reaction mixture directly into ice-cold water. The PEG-400 dissolves in water, while the thiazole product usually precipitates.

  • Filtration: Collect solid by vacuum filtration. Recrystallize from EtOH if necessary.

Summary Data Table: Catalyst Troubleshooting

SymptomProbable CauseRecommended FixMechanistic Insight
Low Yield (Hantzsch) Steric hindrance / Low electrophilicityAdd

or

-CD
Lewis acid activation of carbonyl; Host-guest solubilization.
C2/C5 Mixture (Pd) Uncontrolled CMD pathwaySwitch to Pd/Bphen/

Steric bulk of Bphen ligand protects C2, forcing C5 reaction.
Pd Black Precipitate Catalyst aggregation / Sulfur poisoningAdd Pivalic Acid (30 mol%) Pivalate stabilizes monomeric Pd and assists proton transfer.
Disulfide Byproducts Over-oxidation (Cu-catalyzed methods)Switch oxidant to

(balloon)
Avoid strong peroxides; control redox potential.

References

  • Hantzsch Thiazole Synthesis Optimization Title: Troubleshooting low yields in Hantzsch thiazole synthesis. Source: BenchChem Technical Guides.
  • Mechanistic Insight: Pivalic Acid in C-H Activ

    • Title: Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle.[4]

    • Source:Journal of the American Chemical Society (via ResearchG
    • URL:[Link]

  • Regioselectivity Control (C2 vs C5)

    • Title: Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles.[1][2][5]

    • Source:PubMed / NIH.
    • URL:[Link]

  • Ligand-Free C5 Aryl

    • Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.[2][6]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Copper-Catalyzed Oxidative Cycliz

    • Title: Photocatalytic oxidative cyclization of aromatic thioamides c
    • Source:Journal of M
    • URL:[Link]

Sources

Validation & Comparative

The Thiazole Advantage: A Comparative Guide to 2-(cyanomethyl)thiazole-4-carboxylic Acid in Kinase Discovery

[1]

Executive Summary

In the landscape of kinase inhibitor design, 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTC) is not a final therapeutic agent but a "Privileged Scaffold" —a high-value synthetic intermediate.[1] While often recognized as the precursor to the xanthine oxidase inhibitor Febuxostat, this scaffold has emerged as a critical building block for next-generation Type I and Type II kinase inhibitors targeting Akt, Aurora Kinases, and VEGFR-2 .

This guide objectively compares the CMTC scaffold against established kinase cores (Aminopyrimidines, Quinazolines) to demonstrate its utility in Fragment-Based Drug Discovery (FBDD).

Technical Profile & Structural Utility

2-(cyanomethyl)thiazole-4-carboxylic acid (CAS: 1010836-19-7 / Ethyl ester: 59142-20-0) offers a unique bifunctional geometry that allows simultaneous probing of the ATP-binding pocket and the solvent-exposed regions of protein kinases.

Physicochemical Comparison: Scaffold vs. Final Drugs

The table below illustrates why CMTC is an ideal starting point for "Scaffold Hopping" compared to the heavy cores of marketed drugs.

FeatureCMTC Scaffold Dasatinib (Core) Sunitinib (Core) Imatinib (Core)
Core Structure Thiazole2-AminothiazoleIndolinoneAminopyrimidine
Role Synthetic PrecursorActive DrugActive DrugActive Drug
MW (Daltons) ~168.17488.01398.47493.60
H-Bond Donors 1 (Acid)222
H-Bond Acceptors 4737
Key Reactivity C4-COOH (Amide coupling), C2-CN (Cyclization/Reduction)FixedFixedFixed
Primary Targets Precursor for Akt, Aurora, c-Met Src, AblVEGFR, PDGFRAbl, c-Kit
Mechanism of Action: From Scaffold to Inhibitor

The CMTC scaffold does not inhibit kinases in its native acid form (IC50 > 100 µM typically). Its potency is unlocked through derivatization .

The Binding Mode Transformation
  • The "Hinge Binder": The thiazole nitrogen often acts as an H-bond acceptor for the kinase hinge region (e.g., Valine or Threonine residues).

  • The "Gatekeeper": The C2-cyanomethyl group can be elongated to interact with the gatekeeper residue or the ribose-binding pocket.[1]

  • The "Solvent Front": The C4-carboxylic acid is almost exclusively converted into an amide or urea . This extension projects into the solvent channel, improving solubility and selectivity.

Comparative Efficacy (Derived Compounds)

Experimental data from recent literature highlights the potency of inhibitors built on this scaffold:

  • Akt Inhibition: Thiazole-4-carboxamide derivatives (synthesized from CMTC) have demonstrated IC50 values of 25 nM against Akt1, superior to early-generation allosteric Akt inhibitors.[1]

  • Aurora Kinase A: 2-amino-thiazole derivatives (accessible via modification of the cyanomethyl group) show IC50 < 10 nM , comparable to Alisertib.

Experimental Workflow: Synthesizing Inhibitors from CMTC

To utilize CMTC effectively, researchers must follow a divergent synthesis strategy. The following protocol outlines the conversion of CMTC into a bioactive Type II kinase inhibitor.

Protocol: Divergent Synthesis of Thiazole-Carboxamide Inhibitors

Reagents:

  • Scaffold: 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTC)[1]

  • Coupling Agents: HATU, DIPEA, DMF

  • Amine Partners: Aniline derivatives (tailored for specificity)

Step-by-Step Methodology:

  • Activation: Dissolve CMTC (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 30 mins to activate the carboxylic acid.

  • Amide Coupling (The Specificity Step): Add the target amine (e.g., 3-trifluoromethylaniline for VEGFR activity). Stir at RT for 12 hours.[2]

    • Why? The amide bond creates a critical H-bond donor for the Glu-Lys salt bridge in the kinase active site.[1]

  • C2-Modification (The Potency Step): The cyanomethyl group is treated with HCl/MeOH (Pinner reaction) or reduced (H2, Raney Ni) to form an ethylamine linker, allowing further extension into the back pocket.

  • Purification: Quench with water, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Visualization: The CMTC Derivatization Pathway

CMTC_SynthesisCMTC2-(cyanomethyl)thiazole-4-carboxylic acid(Scaffold)ActivationActivation(HATU/DIPEA)CMTC->ActivationDMF, 0°CIntermediateActivated EsterActivation->IntermediateCouplingAmide Coupling(+ Aryl Amine)Intermediate->CouplingCore_InhibitorThiazole-4-Carboxamide(Hinge Binder)Coupling->Core_InhibitorFormation ofHinge InteractionC2_ModC2-CyanomethylElaborationCore_Inhibitor->C2_ModPinner Rxn orReductionFinal_DrugPotent Kinase Inhibitor(IC50 < 50 nM)C2_Mod->Final_DrugSelectivityOptimization

Caption: Divergent synthesis pathway transforming the CMTC scaffold into a high-potency kinase inhibitor.

Strategic Comparison: Thiazole vs. Pyrimidine Scaffolds[1][4]

Why choose CMTC over the "standard" aminopyrimidine scaffold (found in Imatinib/Dasatinib)?

FeatureThiazole (CMTC Derived) Aminopyrimidine (Standard)
Metabolic Stability High. Thiazoles are less prone to oxidative metabolism than electron-rich pyrimidines.[1]Moderate. Often requires fluorination to block metabolic hot-spots.[1]
Selectivity Profile Tunable. The 5-membered ring angle allows access to unique hydrophobic pockets (e.g., in c-Met).Broad. Often hits multiple kinases (promiscuous), leading to off-target toxicity.
Synthetic Access Modular. CMTC allows independent modification of C2 and C4 vectors.Linear. Synthesis often requires sequential SNAr reactions which can be limiting.
Solubility Moderate. Requires polar groups on the amide tail.Low. Often requires solubilizing tails (e.g., piperazine in Imatinib).
Visualization: Scaffold Binding Geometry

Binding_Comparisoncluster_0Aminopyrimidine (e.g., Imatinib)cluster_1Thiazole (CMTC Derived)Pyrim_BindHinge Interaction:bi-dentate (N...NH)Pyrim_RiskRisk: Promiscuous Binding(Hits Abl, c-Kit, PDGFR)Pyrim_Bind->Pyrim_RiskThiaz_BindHinge Interaction:Mono-dentate (N) + AmideThiaz_BenefitBenefit: Induced Fit(Access to DFG-out pocket)Thiaz_Bind->Thiaz_BenefitDecisionDrug Design DecisionDecision->Pyrim_BindFor Broad SpectrumDecision->Thiaz_BindFor Specificity (e.g., Akt/Aurora)

Caption: Structural logic for selecting Thiazole scaffolds over Pyrimidines for specific kinase targets.

Conclusion & Recommendation

2-(cyanomethyl)thiazole-4-carboxylic acid is a versatile, high-utility scaffold that outperforms traditional cores in specific contexts requiring metabolic stability and unique vector geometry.[1]

  • Use CMTC if: You are targeting Ser/Thr kinases (Akt, Aurora) or need to design a Type II inhibitor (c-Met, VEGFR) where the carboxylic acid can be converted into a linker contacting the DFG motif.

  • Use Alternatives (Pyrimidines) if: You are targeting Tyrosine Kinases (Abl, Src) where the 2-aminopyrimidine motif is the "gold standard" for hinge binding.

References
  • Thiazole-4-carboxylic acid derivatives as Akt Inhibitors: Bioorg. Med. Chem. Lett. (2012).[3] "New thiazole carboxamides as potent inhibitors of Akt kinases."[3]

  • Aurora Kinase Inhibition: ACS Omega (2023).[4] "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors."

  • CMTC Chemical Properties: PubChem Compound Summary for CID 43140336.

  • Thiazole Scaffolds in Cancer: Molecules (2022). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[4][5][6]

  • Febuxostat Chemistry (Contextual): Chem. Pharm. Bull. (2011).[3] "Synthesis of Febuxostat and related thiazole derivatives."

Publish Comparison Guide: In Vivo Validation of 2-(cyanomethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vivo validation framework for 2-(cyanomethyl)thiazole-4-carboxylic acid (CMTCA) , positioning it as a novel pharmacophore scaffold primarily targeting Xanthine Oxidase (XO) for the treatment of hyperuricemia and gout.

The guide compares CMTCA against the clinical standards Febuxostat (a non-purine XO inhibitor) and Allopurinol (a purine analog), providing a rigorous experimental roadmap for researchers.

Executive Summary & Mechanistic Positioning

2-(cyanomethyl)thiazole-4-carboxylic acid (CMTCA) represents a distinct structural class of non-purine xanthine oxidase inhibitors (NPXOIs). Unlike purine analogs (Allopurinol) that act as suicide substrates, thiazole-carboxylic acid derivatives typically function by obstructing the molybdenum-pterin active site of XO through non-covalent interactions (hydrogen bonding and hydrophobic pi-stacking).

The presence of the cyanomethyl group at the C2 position offers a unique chemical handle compared to the bulky phenyl/isobutoxy groups of Febuxostat. This structural variance aims to optimize pharmacokinetic profiles, specifically reducing the hepatic metabolism issues often associated with extensive lipophilic tails.

Mechanistic Pathway: Purine Catabolism

The primary validation target is the inhibition of Xanthine Oxidase, the rate-limiting enzyme converting hypoxanthine to xanthine, and xanthine to uric acid.

PurineMetabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathological Accumulation) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Mo-co site) XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine CMTCA CMTCA (Candidate) CMTCA->XO1 Inhibits Febuxostat Febuxostat (Standard) Febuxostat->XO2 Inhibits

Figure 1: Mechanism of Action. CMTCA targets the Molybdenum cofactor (Mo-co) site of Xanthine Oxidase, blocking the dual oxidation steps of hypoxanthine and xanthine.

Comparative Analysis: CMTCA vs. Standards

The following table contrasts the physicochemical and pharmacological profiles of CMTCA with established alternatives. This data serves as the benchmark for validation success.

FeatureCMTCA (Candidate) Febuxostat (Standard) Allopurinol (First-Line)
Chemical Class Thiazole-4-carboxylic acidThiazole-5-carboxylic acidPyrazolopyrimidine (Purine analog)
Mechanism Non-purine XO Inhibitor (Mixed/Non-competitive)Non-purine XO Inhibitor (Mixed/Non-competitive)Suicide Substrate (Competitive)
Binding Site Solvent channel / Mo-co pocketSolvent channel / Mo-co pocketActive site (Mo-co)
Metabolism Potential nitrile hydrolysis (CYP/Nitrilase)Extensive hepatic (UGT glucuronidation)Renal excretion (Oxypurinol)
Key Risk Nitrile toxicity (release of CN-)Cardiovascular events / HepatotoxicityHypersensitivity (SJS/TEN)
Target Potency (IC50) To be validated (<50 nM desired)~1-10 nM~1-10 µM (Oxypurinol)

In Vivo Validation Protocols

To validate CMTCA, a rigorous three-phase workflow is required: Pharmacokinetics (PK) , Pharmacodynamics (PD) , and Safety Assessment .

Phase 1: Pharmacokinetic Profiling (Rat Model)

Before efficacy testing, the bioavailability and half-life of CMTCA must be established, specifically monitoring the stability of the cyanomethyl group.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=6/group).

  • Administration:

    • IV Bolus: 2 mg/kg (Vehicle: DMSO/PEG400/Saline 5:40:55).

    • Oral Gavage (PO): 10 mg/kg.

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis: LC-MS/MS quantification of CMTCA and potential metabolite (Thiazole-4,2-dicarboxylic acid).

  • Critical Endpoint: Oral bioavailability (%F) > 30% is required to proceed.

Phase 2: Pharmacodynamics – Hyperuricemia Model

This is the "Gold Standard" assay for validating XO inhibitors.

Experimental Logic: Potassium Oxonate acts as a uricase inhibitor, artificially elevating uric acid levels in rodents (which naturally possess uricase). This creates a transient "gout-like" state.

Step-by-Step Protocol:

  • Induction: Intraperitoneal (IP) injection of Potassium Oxonate (250 mg/kg) 1 hour prior to drug administration.

  • Grouping (n=8):

    • Group A: Vehicle Control (Hyperuricemic).

    • Group B: CMTCA Low Dose (5 mg/kg).

    • Group C: CMTCA High Dose (20 mg/kg).

    • Group D: Febuxostat (5 mg/kg) – Positive Control.

    • Group E: Normal Control (No Oxonate).

  • Dosing: Oral administration of Test Article (CMTCA) or Standard.

  • Readout: Serum Uric Acid (SUA) levels at 1, 3, and 5 hours post-dose using a phosphotungstic acid or enzymatic colorimetric assay.

  • Liver XO Activity: Harvest liver tissue at T=5h. Homogenize and assay XO activity by measuring xanthine conversion to uric acid (Absorbance at 290 nm).

Success Criteria:

  • CMTCA must reduce SUA levels by >40% compared to Group A.

  • Hepatic XO activity inhibition should correlate with SUA reduction (proving mechanism).

Phase 3: Hepatic & Renal Toxicity Screening

Given the nitrile moiety, assessing hepatotoxicity is non-negotiable.

Protocol:

  • Duration: 7-day repeated oral dose (20 mg/kg/day).

  • Biomarkers:

    • Serum: ALT, AST (Liver); Creatinine, BUN (Kidney).

    • Histology: H&E staining of liver/kidney sections.

  • Specific Check: Measure plasma thiocyanate levels to rule out significant cyanide release from the cyanomethyl group metabolism.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the validation campaign, ensuring a "Go/No-Go" decision matrix at every step.

ValidationWorkflow Start Synthesis of CMTCA (>98% Purity) InVitro In Vitro XO Inhibition (Spectrophotometric Assay) Start->InVitro Decision1 IC50 < 100 nM? InVitro->Decision1 Decision1->Start No (Re-design) PK_Study Phase 1: PK Study (Rat) Bioavailability & Stability Decision1->PK_Study Yes Decision2 Bioavailability > 30%? PK_Study->Decision2 Decision2->Start No (Formulation) Efficacy Phase 2: Hyperuricemia Model (K-Oxonate Induced) Decision2->Efficacy Yes Toxicity Phase 3: Safety & Nitrile Stability (Liver Enzymes/Histology) Efficacy->Toxicity FinalReport Publishable Validation Profile Toxicity->FinalReport

Figure 2: Strategic Validation Workflow. A step-wise progression from in vitro potency confirmation to in vivo safety and efficacy.

References

  • Okamoto, K., et al. (2003). "Formation of Febuxostat: A novel non-purine selective inhibitor of xanthine oxidase." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, Y., et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. Link

  • Osada, Y., et al. (1993). "Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents." European Journal of Pharmacology. Link

  • Hall, I.H., et al. (1990). "The anti-inflammatory activity of thiazole-4-carboxylic acid derivatives." Archiv der Pharmazie. Link

Safety Operating Guide

2-(Cyanomethyl)thiazole-4-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 2-(Cyanomethyl)thiazole-4-carboxylic acid as a dual-hazard organic intermediate . It contains both an acidic moiety (carboxylic acid) and a nitrile group (cyanomethyl).

Core Disposal Rule: NEVER dispose of this compound in aqueous acidic waste streams or mix with strong oxidizers. Although it is a carboxylic acid itself, the presence of the nitrile group (–C≡N) creates a risk of hydrogen cyanide (HCN) liberation under extreme acidic hydrolysis or thermal stress.

Part 2: Hazard Assessment & Chemical Logic[2]

To dispose of this chemical safely, you must understand the causality of its hazards. It is not merely "chemical waste"; it is a reactive intermediate.

The Dual-Hazard Mechanism
Functional GroupHazard CharacteristicDisposal Implication
Thiazole Ring Heterocyclic stability; releases SOₓ/NOₓ upon combustion.[1]Requires high-temperature incineration (industrial standard).[1]
Carboxylic Acid (-COOH)Proton donor; lowers pH of waste streams.[1]Can react exothermically with bases; requires pH-neutral or buffered organic waste streams.[1]
Cyanomethyl (-CH₂CN)CRITICAL: Nitrile functionality.[1]Potential for hydrolysis to release ammonia or, under reductive/strong acid conditions, trace HCN.[1] Must be segregated from oxidizers (e.g., bleach) to prevent formation of cyanogen chloride.
Compatibility Matrix
  • Incompatible: Strong oxidizers (Peroxides, Nitric Acid, Hypochlorites), Strong Reducing Agents, Strong Mineral Acids.

  • Compatible: Non-halogenated organic solvents (DMSO, Methanol, Ethanol) for solution-phase disposal.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Context: Expired shelf stock or excess solid reagent.

  • Protocol:

    • Primary Containment: Place the original container (tightly capped) inside a clear, 4-mil polyethylene (LDPE) bag.

    • Secondary Containment: Seal the bag and place it into a wide-mouth high-density polyethylene (HDPE) waste jar.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "2-(Cyanomethyl)thiazole-4-carboxylic acid"[1]

      • Hazard Checkboxes: [x] Toxic [x] Irritant[2]

      • Warning: "Contains Organic Nitrile - DO NOT ACIDIFY."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Context: Filtrates from synthesis or HPLC effluent.

  • Protocol:

    • Segregation: Designate a specific waste carboy for "Non-Halogenated Organics + Nitriles" .

    • pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic (pH 8-10). Reasoning: Slightly basic conditions stabilize the nitrile against acid hydrolysis.[1]

    • Solvent Compatibility: Ensure the carrier solvent is compatible with the carboy material (typically HDPE or Coated Glass).

    • Prohibited Actions:

      • Do NOT pour into the "Acid Waste" carboy.

      • Do NOT pour into the "Oxidizer/Bleach" stream.

Part 4: Waste Segregation Logic (Visualization)

The following diagram illustrates the decision logic for segregating this specific compound to prevent cross-reactivity in the waste stream.

DisposalWorkflow Start Waste Generation: 2-(Cyanomethyl)thiazole-4-carboxylic acid State Physical State? Start->State SolidPath Solid / Pure Substance State->SolidPath Solid LiquidPath In Solution / Reaction Mix State->LiquidPath Liquid Pack Double Bag (LDPE) Place in Lab Pack Drum SolidPath->Pack SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo No Segregation CRITICAL CHECK: Is pH < 5 or Oxidizer present? Halo->Segregation NonHalo->Segregation SafeStream Combine in Organic Waste (Tag: Nitrile-Bearing) Segregation->SafeStream No (Safe) DangerStream STOP: Neutralize/Quench before combining Segregation->DangerStream Yes (Risk of HCN/Rxn)

Figure 1: Decision tree for the safe segregation of cyanomethyl-thiazole derivatives, prioritizing the prevention of acidic hydrolysis.

Part 5: Emergency Contingencies

In the event of a spill or exposure, the presence of the cyanomethyl group dictates a higher level of caution than standard organic acids.

ScenarioImmediate ResponseTechnical Rationale
Minor Spill (Solid) Dampen with inert absorbent (vermiculite) to prevent dust.[1] Sweep into a jar.Prevents inhalation of dust which can cause respiratory irritation and systemic nitrile toxicity.[1]
Major Spill (Liquid) Evacuate area. Use Nitrile gloves (min 0.11mm). Absorb with chemical spill pads.Standard latex gloves may offer insufficient permeation resistance to the organic solvent carrier.[1]
Skin Exposure Wash with soap and water for 15 minutes.[1][3] Do not use bleach. Bleach can react with nitriles to form toxic chloramines or cyanogen chloride.[1]
Ingestion/Inhalation Seek medical attention immediately. Mention "Nitrile functionality."Medical professionals need to know about the potential (however slow) for in-vivo cyanide metabolism.[1]

Part 6: Regulatory Classification

When preparing the waste manifest (e.g., for EPA RCRA compliance in the US or EWC in Europe), use the following guidelines. Note: Always verify with your local EHS officer.

  • RCRA (USA):

    • Likely Not P-Listed (Acute Hazardous) specifically by CAS.

    • Likely falls under D003 (Reactivity) if mixed improperly, but standard classification is Hazardous Waste Liquid/Solid, N.O.S. (Not Otherwise Specified) .

    • DOT Shipping Name: Toxic solid, organic, n.o.s. (2-(Cyanomethyl)thiazole-4-carboxylic acid).

  • Waste Coding Strategy:

    • Profile as "Organic Acid with Nitrile Functional Group."

    • Incineration is the preferred ultimate disposal method to ensure destruction of the thiazole ring and nitrile group.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[4] Compound Summary: Thiazole-4-carboxylic acid derivatives. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.